FRF-06-057
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H13N3O3S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H13N3O3S/c23-16(21-19-20-10-11-26-19)15(12-6-2-1-3-7-12)22-17(24)13-8-4-5-9-14(13)18(22)25/h1-11,15H,(H,20,21,23) |
InChI Key |
KTWHIWPHOSEMPP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
MORF-057: A Technical Deep Dive into its Mechanism of Action in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MORF-057, an investigational oral small molecule inhibitor of α4β7 integrin for the treatment of inflammatory bowel disease (IBD). It consolidates preclinical and clinical data, details experimental methodologies where available, and visualizes key pathways and processes.
Introduction to MORF-057 and its Therapeutic Rationale
MORF-057 is a novel, orally bioavailable small molecule designed to selectively target the α4β7 integrin, a protein crucial to the inflammatory cascade in IBD.[1][2] The therapeutic strategy behind MORF-057 is to inhibit the trafficking of pathogenic lymphocytes to the gut, thereby reducing inflammation.[1][2] This approach has been clinically validated by the success of the monoclonal antibody vedolizumab, which also targets α4β7 integrin. MORF-057 offers the potential for a more convenient oral administration compared to injectable biologics.[1]
Core Mechanism of Action: Selective Inhibition of α4β7 Integrin
MORF-057 functions as a selective antagonist of the α4β7 integrin heterodimer found on the surface of a subset of lymphocytes.[1][2] This integrin plays a key role in the homing of these immune cells to the gastrointestinal tract by binding to its ligand, the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is expressed on the endothelial cells of gut-associated lymphoid tissue and the intestinal lamina propria.
By binding to α4β7, MORF-057 blocks the interaction between the integrin and MAdCAM-1. This disruption prevents the tethering, rolling, and subsequent extravasation of lymphocytes from the bloodstream into the intestinal tissues, a critical step in the pathogenesis of IBD. The intended outcome is a reduction in the local inflammatory response within the gut.
Preclinical Data
MORF-057 has undergone extensive preclinical evaluation to characterize its potency, selectivity, and in vivo activity.
In Vitro Potency and Selectivity
MORF-057 has demonstrated potent inhibition of α4β7 integrin in a variety of biochemical and cell-based functional assays, with potency in the sub-nanomolar to single-digit nanomolar range. A key feature of MORF-057 is its high selectivity for α4β7 over other integrins, particularly α4β1. This selectivity is critical to avoid potential side effects associated with the inhibition of α4β1, such as progressive multifocal leukoencephalopathy (PML).
| Parameter | Value | Reference |
| Potency | Sub-nanomolar to single-digit nanomolar | Semantic Scholar |
| Selectivity (α4β7 vs. α4β1) | >41,600-fold | GlobeNewswire |
Table 1: In Vitro Potency and Selectivity of MORF-057
In Vivo Pharmacodynamics and Efficacy
Preclinical studies in animal models have been conducted to assess the in vivo effects of MORF-057 on lymphocyte trafficking and gut inflammation.
In non-human primate (NHP) studies, oral administration of MORF-057 led to a dose-dependent increase in circulating β7-high CD4+ T memory cells, indicating successful inhibition of their migration out of the bloodstream.[3]
| Parameter | Result | Species | Reference |
| Receptor Occupancy | >95% saturation of α4β7 | Cynomolgus Monkey | ResearchGate, Oxford Academic |
| Pharmacodynamic Effect | Sustained increases in circulating β7high CD4+ T memory cells | Cynomolgus Monkey | ResearchGate, Oxford Academic |
Table 2: In Vivo Pharmacodynamic Effects of MORF-057 in Non-Human Primates
Experimental Protocols
Detailed, step-by-step protocols for the following key preclinical assays are not fully available in the public domain. The following descriptions are based on the principles of these assays and information gathered from conference abstracts and publications.
Radioligand Competition Assay
Objective: To determine the binding affinity (Ki) of MORF-057 for the α4β7 integrin.
General Methodology: This cell-free assay utilizes purified α4β7 protein and a radiolabeled ligand that specifically binds to it.
-
Purified α4β7 integrin is incubated with a constant concentration of the radiolabeled ligand.
-
Increasing concentrations of MORF-057 are added to compete with the radiolabeled ligand for binding to the integrin.
-
The mixture is allowed to reach equilibrium.
-
Bound and free radioligand are separated using a filter membrane that traps the protein-ligand complex.
-
The amount of radioactivity on the filter is measured using a scintillation counter.
-
The concentration of MORF-057 that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
This assay is performed under physiologically relevant magnesium concentrations and in the absence of manganese to provide a more accurate measure of potency.
Fluorescence Polarization (FP) Competition Assay
Objective: To assess the potency of MORF-057 in a high-throughput format.
General Methodology: This is another cell-free assay that measures the disruption of the interaction between α4β7 and a fluorescently labeled ligand.
-
A fluorescently labeled probe that binds to α4β7 is used. When the small probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.
-
When the fluorescent probe binds to the much larger α4β7 protein, its tumbling is slowed, leading to an increase in fluorescence polarization.
-
MORF-057 is added to the mixture, competing with the fluorescent probe for binding to α4β7.
-
As MORF-057 displaces the fluorescent probe, the probe's tumbling rate increases, and the fluorescence polarization decreases.
-
The IC50 value is determined from the concentration-response curve.
It is noted that these assays are often conducted in the presence of manganese, which is not physiologically relevant but is known to increase the affinity of inhibitors to the target.
In Vivo Mouse Lymphocyte Trafficking Model
Objective: To demonstrate the mechanism of action of MORF-057 in a living organism.
General Methodology:
-
A population of lymphocytes, often fluorescently labeled for tracking, is administered to mice.
-
The mice are treated with either MORF-057 or a vehicle control.
-
The ability of the labeled lymphocytes to home to the gut is assessed by measuring their presence in Peyer's patches and mesenteric lymph nodes.
-
Inhibition of lymphocyte trafficking by MORF-057 is expected to result in a lower number of labeled cells in these gut-associated lymphoid tissues and a corresponding increase in their numbers in the peripheral circulation.
Clinical Development: The EMERALD-1 Trial
MORF-057 has been evaluated in a Phase 2a clinical trial, EMERALD-1 (NCT05291689), in adult patients with moderately to severely active ulcerative colitis.
EMERALD-1 Trial Design
-
Study Type: Open-label, single-arm, multicenter
-
Primary Objective: To evaluate the efficacy, safety, and tolerability of MORF-057.
-
Patient Population: Adults with moderately to severely active ulcerative colitis.
-
Intervention: Oral MORF-057
-
Primary Endpoint: Change from baseline in the Robarts Histopathology Index (RHI) score at week 12.
-
Secondary Endpoints: Include clinical remission, clinical response, and endoscopic improvement.
EMERALD-1 Key Findings
| Endpoint | Result at Week 12 | Reference |
| Clinical Remission | 25.7% | Eli Lilly |
| Endoscopic Improvement | 25.7% | Eli Lilly |
| Clinical Response | 45.7% | HCPLive |
| Mean change from baseline in RHI score | -6.4 | Eli Lilly |
Table 3: Key Efficacy Results from the EMERALD-1 Trial
MORF-057 was generally well-tolerated in the EMERALD-1 study.
Conclusion
MORF-057 is a potent and selective oral inhibitor of α4β7 integrin that has demonstrated a clear mechanism of action consistent with the inhibition of lymphocyte trafficking to the gut. Preclinical data have established its in vitro potency and in vivo pharmacodynamic effects. The Phase 2a EMERALD-1 trial has provided initial evidence of its clinical efficacy and safety in patients with ulcerative colitis. Further clinical development is underway to fully characterize the therapeutic potential of MORF-057 in IBD.
References
MORF-057: A Technical Guide to a Novel Oral Integrin Inhibitor for Gut-Specific Lymphocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MORF-057 is an investigational, orally bioavailable small molecule designed as a potent and selective antagonist of the α4β7 integrin.[1][2] This integrin plays a pivotal role in the trafficking of a specific subset of T-lymphocytes to the gastrointestinal tract, a process central to the pathophysiology of inflammatory bowel diseases (IBD), including ulcerative colitis (UC) and Crohn's disease (CD).[1][3][4] By blocking the interaction between α4β7 on lymphocytes and its endothelial ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), MORF-057 aims to reduce the inflammatory cascade within the gut mucosa.[4] This document provides a comprehensive technical overview of MORF-057, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the underlying biological pathways.
Mechanism of Action: Targeting the α4β7 Integrin Pathway
The targeted therapeutic approach of MORF-057 centers on the inhibition of lymphocyte trafficking to the gut. This process is mediated by the specific interaction of the α4β7 integrin, expressed on the surface of a subset of memory T-lymphocytes, with MAdCAM-1, which is primarily expressed on the high endothelial venules of the gut-associated lymphoid tissue (GALT) and the intestinal lamina propria.[5]
The α4β7 Signaling Cascade in Lymphocyte Homing
The migration of lymphocytes from the bloodstream into the intestinal tissue is a multi-step process. The binding of chemokines, such as CCL25, to their receptors (e.g., CCR9) on gut-tropic lymphocytes triggers an "inside-out" signaling cascade that activates α4β7 integrin, shifting it from a low-affinity to a high-affinity state for MAdCAM-1.[6] This high-affinity binding facilitates the firm adhesion of lymphocytes to the endothelium, a prerequisite for their subsequent transmigration into the intestinal tissue where they can perpetuate inflammation.[6]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Morphic Presents Positive Preclinical Data Supporting MORF-057 as an Oral Inhibitor of the α4β7 Integrin and Potential Treatment for Inflammatory Bowel Disease - BioSpace [biospace.com]
- 5. Understanding the molecular mechanisms of anti-trafficking therapies and their clinical relevance in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structural Biology of MORF-057 Binding to α4β7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MORF-057 is an investigational, orally bioavailable small molecule inhibitor of the α4β7 integrin, a key mediator of lymphocyte trafficking to the gastrointestinal tract.[1] By targeting α4β7, MORF-057 aims to provide a therapeutic option for inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease, with a mechanism of action similar to the approved monoclonal antibody, vedolizumab.[2][3][4] This technical guide provides a comprehensive overview of the structural and quantitative aspects of the MORF-057-α4β7 interaction, based on publicly available preclinical and clinical data.
Mechanism of Action: Inhibition of Lymphocyte Trafficking
The α4β7 integrin is expressed on the surface of a subset of T lymphocytes and other immune cells.[5] Its interaction with the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is primarily expressed on the endothelial cells of gut-associated lymphoid tissue, is a critical step in the migration of these immune cells from the bloodstream into the intestinal tissue.[5][6] In inflammatory bowel disease, this trafficking of lymphocytes is dysregulated, leading to chronic inflammation.
MORF-057 is designed to competitively bind to the α4β7 integrin, thereby blocking its interaction with MAdCAM-1.[7][8] This inhibition of the α4β7-MAdCAM-1 adhesion cascade is intended to reduce the influx of inflammatory cells into the gut, thus mitigating the underlying cause of inflammation in IBD.[3]
Quantitative Analysis of MORF-057 Binding to α4β7
Preclinical studies have characterized MORF-057 as a potent and highly selective inhibitor of α4β7. The following tables summarize the available quantitative data on its binding affinity and selectivity.
Table 1: In Vitro Potency and Selectivity of MORF-057 and Analogs
| Compound | Assay | Cell Line | Ligand | IC50 (nM) | Ki Selectivity (α4β7 vs α4β1) | Reference |
| MORF-057 | Cell Adhesion | RPMI8866 (α4β7+) | MAdCAM-1 | Sub-nanomolar to single-digit nanomolar | >3,000-fold (vs α4β1 & αEβ7) | [7] |
| MR-5009 (analog) | Cell Adhesion | RPMI8866 (α4β7+) | MAdCAM-1 | 1.5 | 114-fold | [7] |
| MORF-057 | Ki Selectivity | - | - | - | 227-fold | [7] |
Table 2: Pharmacodynamic Properties of MORF-057 in Preclinical and Clinical Studies
| Study Type | Species | Dose | Receptor Occupancy (α4β7) | Key Findings | Reference |
| Preclinical | Non-human primate (analog MR-5288) | Oral administration | >90% saturation | Dose-dependent increase in circulating α4β7-high CD4+ memory T cells. | [7] |
| Phase 1 Clinical Trial | Human | 25 mg, 50 mg, 100 mg, 200 mg (single and multiple ascending doses) | >95% (single doses >25mg); >99% (100 mg BID) | Well-tolerated with dose-proportional pharmacokinetics. | [9] |
| Phase 2a Clinical Trial (EMERALD-1) | Human (UC patients) | 100 mg BID | Median >99% | Sustained receptor occupancy at week 12. | [6] |
Experimental Protocols
Detailed experimental protocols for the characterization of MORF-057 are proprietary to Morphic Therapeutic. However, based on their publications, the following methodologies are employed:
Cell Adhesion Assays
Cell adhesion assays are utilized to determine the potency of MORF-057 in a cell-based system that mimics the adhesion of lymphocytes to the endothelium.[7]
-
Principle: These assays measure the ability of a compound to inhibit the binding of cells expressing the target integrin (α4β7) to a surface coated with its ligand (MAdCAM-1).[7]
-
Cell Lines:
-
General Procedure:
-
Microplates are coated with recombinant MAdCAM-1.
-
α4β7-expressing cells (e.g., RPMI8866) are pre-incubated with varying concentrations of MORF-057.
-
The cell suspension is added to the MAdCAM-1 coated plates and incubated.
-
Non-adherent cells are washed away.
-
The number of adherent cells is quantified, typically using a fluorescent dye or by measuring endogenous cellular enzymes.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Radioligand Competition Assays
These cell-free assays are used to determine the binding affinity of MORF-057 to purified α4β7 protein.[7]
-
Principle: This assay measures the ability of a test compound (MORF-057) to compete with a radiolabeled ligand for binding to the purified α4β7 integrin.[10]
-
General Procedure:
-
Purified α4β7 protein is incubated with a constant concentration of a radiolabeled ligand and varying concentrations of MORF-057.
-
The mixture is allowed to reach equilibrium.
-
Bound and free radioligand are separated using a filtration method.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of MORF-057 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) of MORF-057 is then calculated from the IC50 value.
-
Receptor Occupancy Assays
Receptor occupancy (RO) assays are crucial for understanding the pharmacodynamics of MORF-057, providing a measure of target engagement in vivo.[7]
-
Principle: These assays, typically performed using flow cytometry, quantify the percentage of α4β7 integrin on the surface of circulating lymphocytes that is bound by MORF-057.
-
General Procedure:
-
Whole blood samples are collected from subjects at various time points after MORF-057 administration.
-
A fluorescently labeled antibody that binds to an epitope of α4β7 that is not blocked by MORF-057 is used to identify the total α4β7-expressing cell population.
-
A second fluorescently labeled antibody or a labeled form of MORF-057 that competes with the unlabeled drug for binding is used to measure the amount of unoccupied receptor.
-
By comparing the binding of the competing ligand in the presence and absence of MORF-057, the percentage of receptor occupancy can be calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of MORF-057 and a typical workflow for assessing its in vitro potency.
Caption: Mechanism of MORF-057 action in preventing lymphocyte trafficking.
Caption: Workflow for a cell adhesion assay to determine MORF-057 potency.
Structural Biology of the MORF-057-α4β7 Interaction
As of the latest available data, a publicly released crystal structure or cryo-electron microscopy (cryo-EM) structure of MORF-057 in complex with the α4β7 integrin has not been published. However, the development of MORF-057 was guided by a deep understanding of integrin structure-activity relationships, with Morphic Therapeutic leveraging its proprietary MInT platform. This platform utilizes structural insights to design potent and selective small molecule inhibitors. It has been reported that over 100 proprietary co-crystal structures of inhibitor-bound α4β7 and the off-target α4β1 were generated to inform the design of MORF-057.[11]
The high selectivity of MORF-057 for α4β7 over other integrins, particularly α4β1, is a critical feature designed to avoid potential off-target effects.[2] This selectivity is achieved by exploiting subtle structural differences between the ligand-binding sites of these integrins. While the precise molecular interactions remain proprietary, it is understood that MORF-057 was optimized to fit the specific conformational state and chemical environment of the α4β7 binding pocket.
Conclusion
MORF-057 is a potent and selective oral inhibitor of the α4β7 integrin that has demonstrated promising pharmacodynamic effects in both preclinical models and human clinical trials. Its mechanism of action, the inhibition of lymphocyte trafficking to the gut, is well-established for the treatment of IBD. While a publicly available high-resolution structure of the MORF-057-α4β7 complex is not yet available, the extensive preclinical data on its potency and selectivity, coupled with the significant and sustained receptor occupancy observed in clinical studies, provide a strong rationale for its continued development as a potential new oral therapy for patients with inflammatory bowel disease. Future publications of structural data will further elucidate the precise molecular interactions governing this promising therapeutic agent's binding to its target.
References
- 1. MORF-057 by Eli Lilly and Co for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Morphic Presents Positive Preclinical Data Supporting MORF-057 as an Oral Inhibitor of the α4β7 Integrin and Potential Treatment for Inflammatory Bowel Disease - BioSpace [biospace.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Morphic Therapeutic Announces First Healthy Volunteers Dosed in Phase 1 Clinical Trial of MORF-057 - BioSpace [biospace.com]
- 5. Understanding the molecular mechanisms of anti-trafficking therapies and their clinical relevance in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morphic to Present Positive EMERALD-1 Phase 2a Data for MORF-057 in Patients with Moderate to Severe Ulcerative Colitis in Abstract for UEGW 2023 - BioSpace [biospace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. schrodinger.com [schrodinger.com]
In Vitro Characterization of MORF-057 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of MORF-057, a novel, orally bioavailable small-molecule inhibitor of the α4β7 integrin. MORF-057 is under development for the treatment of inflammatory bowel disease (IBD).[1][2] The data and methodologies presented herein are compiled from publicly available preclinical and clinical study information.
Core Mechanism of Action
MORF-057 selectively targets the α4β7 integrin, a protein expressed on the surface of a subset of lymphocytes.[1][3] This integrin plays a critical role in the trafficking of these immune cells to the gastrointestinal tract by binding to its ligand, the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is expressed on endothelial cells in the gut.[2][3] By blocking the interaction between α4β7 and MAdCAM-1, MORF-057 is designed to reduce the migration of inflammatory lymphocytes into the intestinal tissue, thereby mitigating the inflammatory cascade characteristic of IBD.[2][4]
Quantitative Selectivity Data
MORF-057 has demonstrated a high degree of selectivity for the α4β7 integrin over other integrins, most notably α4β1. This selectivity is a critical attribute, as the inhibition of α4β1 has been associated with the potential for progressive multifocal leukoencephalopathy (PML), a rare and serious brain infection. The following table summarizes the available quantitative data on the in vitro selectivity of MORF-057.
| Assay Type | Target | Cell Line | Ligand | Potency/Selectivity | Reference |
| Cell Adhesion Assay | α4β7 | RPMI8866 | MAdCAM-1 | Sub-nanomolar to single-digit nanomolar IC50 | [3] |
| Cell Adhesion Assay | α4β1 | Jurkat | VCAM-1 | >41,600-fold lower potency than α4β7 | [5] |
| Cell Adhesion Assay | αEβ7 | N/A | E-cadherin | >3,000-fold lower potency than α4β7 | [3] |
| Ki Selectivity | α4β7 vs α4β1 | N/A | N/A | 227-fold | [3] |
| Human Whole Blood Ex Vivo Assay | α4β7 vs α4β1 | N/A | N/A | ~700-fold at IC90 |
Note: Discrepancies in selectivity values may arise from different assay conditions and methodologies.
Experimental Protocols
Detailed, step-by-step protocols for the specific in vitro characterization of MORF-057 are proprietary to the manufacturer. However, based on available scientific literature, the following represents a generalized methodology for the key assays used to determine the selectivity and potency of MORF-057.
Cell Adhesion Assay (CAA)
This assay is designed to mimic the adhesion of lymphocytes to the endothelial cells of the gut.
Objective: To determine the concentration of MORF-057 required to inhibit 50% of cell adhesion (IC50) mediated by specific integrin-ligand interactions.
Materials:
-
Cell Lines:
-
RPMI8866 (human B-cell line endogenously expressing α4β7)
-
Jurkat (human T-cell line endogenously expressing α4β1)
-
-
Ligands:
-
Recombinant human MAdCAM-1-Fc chimera
-
Recombinant human VCAM-1-Fc chimera
-
-
Assay Plates: 96-well microplates
-
Assay Buffer: Physiologic buffer containing Mg2+
-
Detection Reagent: Calcein AM or similar fluorescent viability dye
-
MORF-057: Serial dilutions
Methodology:
-
Plate Coating: 96-well plates are coated with the respective ligand (MAdCAM-1 for α4β7 assessment, VCAM-1 for α4β1 assessment) and incubated to allow for protein adhesion. Plates are then washed to remove unbound ligand and blocked to prevent non-specific cell binding.
-
Cell Preparation: RPMI8866 or Jurkat cells are labeled with a fluorescent dye, such as Calcein AM.
-
Inhibition: The labeled cells are pre-incubated with varying concentrations of MORF-057.
-
Adhesion: The cell and MORF-057 mixture is added to the ligand-coated plates and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by a gentle washing step.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the concentration of MORF-057 to determine the IC50 value.
Radioligand Binding Assay
This cell-free assay provides a direct measure of the binding affinity of MORF-057 to the purified α4β7 integrin.
Objective: To determine the equilibrium dissociation constant (Ki) of MORF-057 for the α4β7 integrin.
Materials:
-
Purified recombinant human α4β7 integrin
-
A radiolabeled ligand that binds to α4β7
-
MORF-057: Serial dilutions
-
Assay Buffer: Physiologic buffer, typically containing Mg2+
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Reaction Mixture: A constant concentration of purified α4β7 integrin and the radiolabeled ligand are incubated with varying concentrations of MORF-057.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters, which trap the integrin-ligand complex. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of MORF-057. The IC50 is determined and then converted to a Ki value using the Cheng-Prusoff equation.
Visualizations
MORF-057 Mechanism of Action
Caption: MORF-057 blocks the α4β7-MAdCAM-1 interaction, preventing lymphocyte extravasation.
Experimental Workflow for Cell Adhesion Assay
Caption: Workflow for determining MORF-057 IC50 using a cell adhesion assay.
Logical Relationship of MORF-057 Selectivity
References
- 1. sec.gov [sec.gov]
- 2. Morphic Presents Positive Preclinical Data Supporting MORF-057 as an Oral Inhibitor of the α4β7 Integrin and Potential Treatment for Inflammatory Bowel Disease - BioSpace [biospace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Morphic Presents New Positive MORF-057 Phase 1 Data at American College of Gastroenterology Annual Meeting 2022 - BioSpace [biospace.com]
- 5. Morphic Presents Positive Preclinical Data Supporting [globenewswire.com]
An In-Depth Technical Guide to the Effects of MORF-057 on Mucosal Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
MORF-057 is an orally administered, selective small molecule inhibitor of the α4β7 integrin, a clinically validated target for inflammatory bowel disease (IBD). By blocking the interaction between α4β7 on the surface of lymphocytes and its ligand, the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), on intestinal endothelial cells, MORF-057 is designed to prevent the trafficking of pathogenic lymphocytes into the gut mucosa. This guide provides a comprehensive technical overview of the mechanism of action of MORF-057 and its observed effects on mucosal immune responses, compiling data from preclinical and clinical studies. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in the field of IBD therapeutics.
Mechanism of Action
MORF-057's therapeutic approach is centered on the targeted inhibition of lymphocyte trafficking to the gastrointestinal tract.[1][2][3] In chronic inflammatory conditions such as ulcerative colitis (UC), an overabundance of circulating lymphocytes expressing the α4β7 integrin are recruited to the intestinal mucosa.[1] This recruitment is mediated by the binding of α4β7 to MAdCAM-1, which is upregulated on the endothelial cells of post-capillary venules in the gut.[1][4] This interaction facilitates the adhesion and subsequent transmigration of these immune cells from the bloodstream into the intestinal tissue, where they contribute to and perpetuate inflammation.[1][4]
MORF-057 acts as a potent and highly selective antagonist of the α4β7-MAdCAM-1 interaction.[1][5] By occupying the binding site on the α4β7 integrin, MORF-057 effectively prevents lymphocytes from adhering to the gut endothelium, thereby reducing their infiltration into the intestinal lamina propria.[1][6] This targeted mechanism is analogous to the approved injectable antibody, vedolizumab, but with the convenience of oral administration.[2][5] Preclinical studies have demonstrated that MORF-057 has a greater than 41,600-fold selectivity for α4β7 over the α4β1 integrin, which is crucial for avoiding the inhibition of lymphocyte migration to the central nervous system.[5]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Morphic Reports New Data from Positive Phase 1 Study of MORF-057, Oral Integrin Inhibitor Candidate for IBD - BioSpace [biospace.com]
- 3. Morphic to Present Positive EMERALD-1 Phase 2a Data for MORF-057 in Patients with Moderate to Severe Ulcerative Colitis in Abstract for UEGW 2023 - BioSpace [biospace.com]
- 4. MORF-057 for Ulcerative Colitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Morphic Presents Positive Preclinical Data Supporting MORF-057 as an Oral Inhibitor of the α4β7 Integrin and Potential Treatment for Inflammatory Bowel Disease - BioSpace [biospace.com]
- 6. docs.publicnow.com [docs.publicnow.com]
Role of MAdCAM-1 in MORF-057 therapeutic effect
An In-depth Technical Guide on the Core Role of MAdCAM-1 in the Therapeutic Effect of MORF-057
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MORF-057 is an orally administered, selective small molecule inhibitor of the α4β7 integrin, currently under investigation for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis (UC) and Crohn's disease (CD).[1][2][3] Its mechanism of action is intrinsically linked to the mucosal addressin cell adhesion molecule-1 (MAdCAM-1). MAdCAM-1 is a key endothelial ligand expressed in the gut vasculature that facilitates the trafficking of pathogenic lymphocytes into the intestinal tissue.[4][5] MORF-057 exerts its therapeutic effect by potently and selectively binding to the α4β7 integrin on circulating lymphocytes, thereby blocking its interaction with MAdCAM-1.[2][3] This inhibition prevents the migration of these immune cells from the bloodstream into the gut mucosa, mitigating the inflammatory cascade characteristic of IBD.[6][7] This document provides a detailed overview of this interaction, supported by clinical trial data and experimental methodologies.
The MAdCAM-1:α4β7 Axis in IBD Pathophysiology
The pathogenesis of IBD is characterized by chronic inflammation of the gastrointestinal tract, driven by an excessive immune response. A critical step in this process is the recruitment and infiltration of lymphocytes into the intestinal lamina propria.[4] This process is mediated by a specific molecular interaction between the α4β7 integrin, expressed on the surface of a subset of T and B lymphocytes, and MAdCAM-1, which is predominantly expressed on the high endothelial venules (HEVs) of the gut-associated lymphoid tissue.[4][5]
The interaction proceeds as follows:
-
Tethering and Rolling: Circulating α4β7-expressing lymphocytes initially tether to and roll along the endothelial surface of blood vessels in the gut.
-
Chemokine Activation: Local chemokines trigger a conformational change in the α4β7 integrin, increasing its affinity for MAdCAM-1.
-
Firm Adhesion and Transmigration: The high-affinity binding of α4β7 to MAdCAM-1 leads to the firm adhesion and subsequent arrest of the lymphocyte on the vessel wall.[4] This allows the lymphocyte to transmigrate across the endothelium into the intestinal tissue, where it can perpetuate the inflammatory response.[4][5]
The expression of MAdCAM-1 is upregulated in patients with IBD, contributing to the excessive recruitment of inflammatory cells.[4] Therefore, targeting the MAdCAM-1:α4β7 interaction is a clinically validated strategy for treating IBD.[2]
MORF-057: Mechanism of Therapeutic Intervention
MORF-057 is designed to function as a direct antagonist of the α4β7 integrin.[8][9] By binding to this integrin on lymphocytes, MORF-057 sterically hinders the docking of α4β7 to MAdCAM-1 on the gut endothelium.[2][3] This blockade is selective for the gut, as MAdCAM-1 expression is largely restricted to the gastrointestinal tract.[4] The consequence is a significant reduction in the extravasation of inflammatory lymphocytes into the intestinal tissue, thereby dampening the local immune response and leading to clinical and histological improvement. This mechanism is analogous to that of the approved injectable antibody therapeutic, vedolizumab.[2][6]
Clinical Efficacy and Pharmacodynamic Data
Clinical trials have provided quantitative evidence of MORF-057's efficacy in patients with UC. The Phase 2a EMERALD-1 study, in particular, demonstrated significant improvements in key histological and clinical endpoints.
Table 1: Efficacy Outcomes from the EMERALD-1 Study (Phase 2a, Ulcerative Colitis)
| Endpoint | Result at Week 12 | p-value | Citation(s) |
| Primary Endpoint | |||
| Mean Change in Robarts Histopathology Index (RHI) from Baseline | -6.4 | 0.0019 | [2] |
| Secondary & Exploratory Endpoints | |||
| RHI Remission (RHI Score ≤3) | 22.9% of patients | N/A | [9][10] |
| Mean Change in modified Mayo Clinic Score (mMCS) from Baseline | -2.3 | N/A | [2][6] |
| mMCS Clinical Remission | 25.7% of patients | N/A | [2][6] |
| Endoscopic Improvement | 25.7% of patients | N/A | [6] |
| mMCS Clinical Response | 45.7% of patients | N/A | [6][10] |
Pharmacodynamic studies confirm that MORF-057 engages its target, α4β7, leading to downstream effects on lymphocyte trafficking.
Table 2: Pharmacodynamic & Safety Profile of MORF-057
| Parameter | Finding | Study Phase | Citation(s) |
| Pharmacodynamics | |||
| α4β7 Receptor Occupancy (RO) | Robust RO observed, indicating target engagement. | Phase 1 (SAD) | [7] |
| Circulating CD4+β7 Hi TEM cells | Significantly elevated relative to baseline from Week 2 to Week 52. | Phase 2a | [11] |
| Circulating CD4+β7+ TCM cells | Significantly elevated relative to baseline from Week 2 to Week 52. | Phase 2a | [11] |
| Circulating CD19+β7+ BSM cells | Significantly elevated relative to baseline from Week 2 to Week 52. | Phase 2a | [11] |
| Safety | |||
| Most Common TEAEs | Ulcerative Colitis exacerbation (11.4%), anemia (8.6%). | Phase 2a | [2] |
| Serious Adverse Events (SAEs) | None reported in the Phase 1 SAD trial. Two Grade 3 TEAEs (UC exacerbation) in Phase 2a, deemed unrelated to treatment. | Phase 1 & 2a | [6][7] |
Experimental Protocols and Methodologies
EMERALD-1 (NCT05291689) Study Design
The EMERALD-1 trial was an open-label, single-arm, multicenter Phase 2a study designed to evaluate the efficacy and safety of MORF-057 in adults with moderately to severely active ulcerative colitis.[2][12]
-
Patient Population: 35 adult patients with moderate to severe UC.[2]
-
Intervention: Patients received MORF-057 at a dose of 100 mg administered orally twice daily (BID).[2]
-
Treatment Duration: The study consisted of a 12-week induction period followed by a 40-week maintenance period.[2]
-
Primary Endpoint: The primary efficacy measure was the change from baseline in the Robarts Histopathology Index (RHI) score at Week 12. RHI is a validated instrument that measures histological disease activity.[2]
-
Secondary and Additional Measures: These included changes in the modified Mayo Clinic Score (mMCS), safety and tolerability, pharmacokinetic parameters, and key pharmacodynamic measures such as α4β7 receptor occupancy and lymphocyte subset trafficking.[2]
Pharmacodynamic Analysis of Circulating Lymphocytes
To confirm the mechanism of action, changes in circulating lymphocyte subsets known to be involved in gut homing were quantified.[11]
-
Objective: To evaluate the pharmacodynamic effects of MORF-057 on immune cell trafficking in UC patients.[11]
-
Methodology:
-
Sample Collection: Whole blood was collected from patients at baseline and at multiple timepoints post-treatment (Weeks 2, 6, 12, and up to Week 52).[11]
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from the blood samples.[11]
-
Flow Cytometry: Multi-color flow cytometry was used to quantify the levels of specific lymphocyte subpopulations, including CD4+β7 Hi effector memory (TEM) T cells, CD4+β7+ central memory (TCM) T cells, and CD19+β7+ switched memory B cells (BSM).[11]
-
Data Analysis: The levels of these subsets were expressed as a percentage of their respective parent populations and then normalized to the pre-treatment baseline. The Wilcoxon Signed Rank test was used for statistical analysis.[11]
-
-
Rationale: An increase in these specific α4β7-expressing lymphocyte subsets in the peripheral blood is an expected pharmacodynamic effect, indicating that their migration into the gut tissue has been successfully inhibited by MORF-057.
Conclusion
The therapeutic effect of MORF-057 is fundamentally dependent on its ability to inhibit the interaction between the α4β7 integrin and its endothelial ligand, MAdCAM-1. This interaction is a cornerstone of the pathophysiology of IBD, governing the migration of inflammatory lymphocytes into the gut. By selectively blocking this gut-homing mechanism, MORF-057 reduces the inflammatory burden in the intestinal mucosa. Clinical data from the EMERALD-1 study quantitatively support this mechanism, demonstrating significant histological and clinical improvements in patients with ulcerative colitis. The development of an oral small molecule inhibitor like MORF-057 represents a significant advancement, offering a convenient administration route for a clinically validated therapeutic target.[3][6]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Morphic to Present Positive EMERALD-1 Phase 2a Data for MORF-057 in Patients with Moderate to Severe Ulcerative Colitis in Abstract for UEGW 2023 - BioSpace [biospace.com]
- 3. Morphic Therapeutic Announces First Healthy Volunteers Dosed in Phase 1 Clinical Trial of MORF-057 - BioSpace [biospace.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. What are MAdCAM-1 modulators and how do they work? [synapse.patsnap.com]
- 6. Morphic’s Ulcerative Colitis Pill Misses Expectations in Mid-Stage Study, Stock Falls - BioSpace [biospace.com]
- 7. Morphic Reports Positive Interim Results from Single Ascending Dose Phase 1 Clinical Trial of MORF-057 - BioSpace [biospace.com]
- 8. MORF 057 - AdisInsight [adisinsight.springer.com]
- 9. MORF-057 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. MORF-057 for Ulcerative Colitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. academic.oup.com [academic.oup.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
MORF-057: Application Notes and Protocols for In Vitro Cell Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MORF-057 is an orally administered, selective small molecule inhibitor of the α4β7 integrin.[1][2] This integrin plays a critical role in the trafficking of lymphocytes to the gastrointestinal tract, a key process in the pathogenesis of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[1][3] MORF-057 is designed to block the interaction between α4β7 on the surface of lymphocytes and its ligand, the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is expressed on the endothelial cells of gut-associated lymphoid tissue.[4][5][6][7][8] By inhibiting this interaction, MORF-057 prevents the migration of inflammatory immune cells from the bloodstream into the intestinal mucosa.[2][4][5][6][7][8]
These application notes provide a detailed protocol for an in vitro cell adhesion assay to evaluate the potency and selectivity of MORF-057. The document also includes a summary of its inhibitory activity and a diagram of its mechanism of action.
Mechanism of Action: Inhibition of Lymphocyte Adhesion
MORF-057 specifically targets the α4β7 integrin, preventing its binding to MAdCAM-1. This targeted approach is intended to reduce gut inflammation with high selectivity, thereby avoiding broader immunosuppressive effects.[1][2] The diagram below illustrates this signaling pathway.
Caption: MORF-057 inhibits the adhesion of α4β7-expressing lymphocytes to MAdCAM-1.
Quantitative Data: Potency and Selectivity
MORF-057 demonstrates potent and highly selective inhibition of the α4β7 integrin. Preclinical studies have shown sub-nanomolar to single-digit nanomolar potency in various biochemical and cell-based functional assays.[3] The compound's selectivity is a key feature, with a significantly lower affinity for other integrins, such as α4β1, which is crucial for avoiding potential neurological side effects.[2][9]
| Parameter | Value | Assay | Reference |
| IC50 (α4β7) | Sub-nanomolar to single-digit nM | Cell-based functional assays | [3] |
| Selectivity (vs. α4β1) | > 3,000-fold | Cell adhesion assay | [9] |
| Selectivity (vs. α4β1) | > 41,600-fold | In vitro studies | [2] |
| Receptor Occupancy | >95% saturation at 4.5 ng/ml (Ctrough) | In vivo (NHP) | [10] |
Experimental Protocol: In Vitro Cell Adhesion Assay
This protocol describes a static adhesion assay to quantify the inhibitory effect of MORF-057 on the binding of α4β7-expressing cells to immobilized MAdCAM-1.
Materials and Reagents
-
Cells: RPMI-8866 (human B-cell line expressing high levels of α4β7) or other suitable α4β7-expressing lymphocytes.
-
Ligand: Recombinant Human MAdCAM-1/Fc Chimera.
-
Test Compound: MORF-057, dissolved in DMSO to a stock concentration of 10 mM and serially diluted in assay buffer.
-
Assay Plate: 96-well, flat-bottom, tissue culture-treated microplate.
-
Fluorescent Dye: Calcein-AM or similar vital fluorescent dye.
-
Buffers and Media:
-
Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA).
-
Assay Buffer: RPMI 1640 medium with 1 mM MgCl2/CaCl2.
-
Wash Buffer: PBS.
-
-
Equipment:
-
Fluorescence plate reader.
-
Incubator (37°C, 5% CO2).
-
Centrifuge.
-
Hemocytometer or automated cell counter.
-
Experimental Workflow
Caption: Workflow for the MORF-057 in vitro cell adhesion assay.
Step-by-Step Procedure
-
Plate Coating: a. Dilute recombinant MAdCAM-1 in Coating Buffer to a final concentration of 2-5 µg/mL. b. Add 50 µL of the MAdCAM-1 solution to each well of a 96-well plate. c. Incubate the plate overnight at 4°C.
-
Blocking: a. The next day, aspirate the coating solution from the wells. b. Wash each well twice with 200 µL of Wash Buffer. c. Add 200 µL of Blocking Buffer to each well. d. Incubate for at least 1-2 hours at 37°C.
-
Cell Preparation and Labeling: a. Culture RPMI-8866 cells to the desired density. b. Centrifuge the cells and resuspend in serum-free media. c. Add Calcein-AM to a final concentration of 2-5 µM. d. Incubate for 30 minutes at 37°C, protected from light. e. Wash the cells twice with Assay Buffer to remove excess dye. f. Resuspend the labeled cells in Assay Buffer to a final concentration of 2 x 10^6 cells/mL.
-
Compound Preparation and Incubation: a. Prepare serial dilutions of MORF-057 in Assay Buffer. Include a vehicle control (DMSO) and a positive control (e.g., a known α4β7 blocking antibody). b. In a separate plate or tubes, mix 50 µL of the cell suspension with 50 µL of the diluted compound. c. Incubate for 30 minutes at 37°C.
-
Adhesion Assay: a. Aspirate the Blocking Buffer from the MAdCAM-1 coated plate. b. Add 100 µL of the cell/compound mixture to each well. c. Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Washing and Fluorescence Reading: a. Gently wash the wells 2-3 times with pre-warmed Wash Buffer to remove non-adherent cells. Be careful not to dislodge the adhered cells. b. After the final wash, add 100 µL of Assay Buffer to each well. c. Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Calcein-AM).
-
Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Calculate the percentage of cell adhesion for each concentration of MORF-057 relative to the vehicle control. c. Plot the percentage of inhibition against the log concentration of MORF-057. d. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Conclusion
The in vitro cell adhesion assay is a robust method for characterizing the inhibitory activity of MORF-057 on the α4β7 integrin. This protocol provides a framework for researchers to assess the potency and selectivity of MORF-057 and similar compounds, contributing to the development of novel oral therapies for inflammatory bowel diseases.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Morphic Presents Positive Preclinical Data Supporting MORF-057 as an Oral Inhibitor of the α4β7 Integrin and Potential Treatment for Inflammatory Bowel Disease - BioSpace [biospace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Morphic Presents New Positive MORF-057 Phase 1 Data at UEG [globenewswire.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Morphic Presents New Positive MORF-057 Phase 1 Data at American College of Gastroenterology Annual Meeting 2022 - BioSpace [biospace.com]
- 8. hcplive.com [hcplive.com]
- 9. sec.gov [sec.gov]
- 10. researchgate.net [researchgate.net]
Measuring the In Vitro Potency of MORF-057: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MORF-057 is an orally administered small molecule inhibitor of the α4β7 integrin, a key mediator in the trafficking of lymphocytes to the gastrointestinal tract.[1][2] By selectively blocking the interaction between α4β7 on the surface of lymphocytes and its ligand, the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), MORF-057 reduces the migration of these immune cells into the intestinal tissue, thereby mitigating inflammation associated with inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[2][3][4] The in vitro assessment of MORF-057's potency is critical for understanding its pharmacological activity and for the development of effective therapeutic strategies.
These application notes provide detailed protocols for a suite of in vitro assays designed to quantify the potency and selectivity of MORF-057. The described methods include a competitive binding assay to determine the half-maximal inhibitory concentration (IC50), a cell-based receptor occupancy assay to measure target engagement, a functional cell adhesion assay to assess the inhibition of lymphocyte binding to MAdCAM-1, and a selectivity assay to evaluate the compound's specificity for α4β7 over the related integrin α4β1.
Signaling Pathway and Mechanism of Action
MORF-057 exerts its therapeutic effect by disrupting a critical step in the process of lymphocyte homing to the gut. The α4β7 integrin, expressed on a subset of T and B lymphocytes, acts as a "homing receptor" that recognizes and binds to MAdCAM-1, which is predominantly expressed on the high endothelial venules of the intestinal mucosa.[5][6][7] This interaction facilitates the adhesion and subsequent transmigration of lymphocytes from the bloodstream into the gut tissue, a process that is heightened in IBD. MORF-057, as a selective antagonist of α4β7, physically blocks this binding, thereby reducing the inflammatory cell infiltrate in the gut.
Caption: Mechanism of action of MORF-057.
Key In Vitro Potency Assays
The potency of MORF-057 can be determined through a series of complementary in vitro assays that measure its ability to bind to its target, block the interaction with its natural ligand, and inhibit the functional cellular consequences of this interaction.
| Assay Type | Principle | Key Parameters |
| Competitive Binding Assay | Measures the ability of MORF-057 to compete with a labeled ligand (e.g., MAdCAM-1) for binding to purified or cell-surface α4β7 integrin. | IC50 |
| Receptor Occupancy Assay | Quantifies the percentage of α4β7 integrin on the surface of cells that is bound by MORF-057. | % Receptor Occupancy |
| Cell Adhesion Assay | Assesses the functional inhibition of α4β7-expressing cell adhesion to a MAdCAM-1 coated surface. | % Inhibition of Adhesion |
| Selectivity Assay | Compares the inhibitory activity of MORF-057 on α4β7-MAdCAM-1 interaction versus α4β1-VCAM-1 interaction. | Selectivity Ratio (IC50 α4β1 / IC50 α4β7) |
Experimental Protocols
Cell Culture: RPMI 8866
The human B lymphoblastoid cell line RPMI 8866 constitutively expresses α4β7 integrin and is a suitable model for these assays.[8][9]
-
Growth Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine.[8]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculturing: Maintain cell density between 3 x 10^5 and 9 x 10^5 cells/mL for exponential growth.[8] Centrifuge the cell suspension at 100-150 x g for 5 minutes, remove the supernatant, and resuspend the cell pellet in fresh medium.[8]
Competitive Binding Assay (ELISA-based)
This protocol is adapted from commercially available α4β7/MAdCAM-1 binding assay kits and is designed to determine the IC50 of MORF-057.
Caption: Workflow for the competitive binding assay.
-
Materials:
-
Recombinant human MAdCAM-1-Fc chimera
-
Recombinant human α4β7-Fc chimera
-
96-well high-binding microplates
-
Assay buffer (e.g., PBS with 1% BSA and 1 mM MnCl2)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-human Fc antibody
-
TMB substrate and stop solution
-
MORF-057
-
-
Procedure:
-
Coat the wells of a 96-well plate with MAdCAM-1-Fc (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate and block non-specific binding sites with assay buffer for 1-2 hours at room temperature.
-
Prepare serial dilutions of MORF-057 in assay buffer.
-
In a separate plate, pre-incubate a constant concentration of α4β7-Fc with the MORF-057 dilutions for 30-60 minutes.
-
Transfer the α4β7-Fc/MORF-057 mixtures to the MAdCAM-1 coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound α4β7.
-
Add HRP-conjugated anti-human Fc antibody and incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis: Plot the absorbance against the log concentration of MORF-057 and fit a four-parameter logistic curve to determine the IC50 value.
Receptor Occupancy Assay (Flow Cytometry)
This assay measures the extent to which MORF-057 binds to α4β7 on the surface of RPMI 8866 cells.
Caption: Workflow for the receptor occupancy assay.
-
Materials:
-
RPMI 8866 cells
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
MORF-057
-
Fluorescently labeled anti-α4β7 antibody that competes with MORF-057 for binding (for free receptor detection)
-
Fluorescently labeled non-competing anti-β7 antibody (for total receptor detection)[10]
-
Viability dye
-
-
Procedure:
-
Harvest RPMI 8866 cells and adjust to a concentration of 1-2 x 10^6 cells/mL in FACS buffer.
-
Incubate the cells with serial dilutions of MORF-057 for 1-2 hours at 37°C.
-
Wash the cells with cold FACS buffer.
-
Stain the cells with the competing anti-α4β7 antibody and the non-competing anti-β7 antibody, along with a viability dye, for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single cells.
-
Determine the Mean Fluorescence Intensity (MFI) for both the competing (free receptor) and non-competing (total receptor) antibodies.
-
Calculate the percent receptor occupancy (%RO) using the formula: %RO = (1 - (MFI of free receptor with MORF-057 / MFI of free receptor without MORF-057)) * 100
-
Cell Adhesion Assay (Static)
This assay measures the ability of MORF-057 to functionally inhibit the adhesion of α4β7-expressing cells to MAdCAM-1.
Caption: Workflow for the static cell adhesion assay.
-
Materials:
-
Recombinant human MAdCAM-1-Fc chimera
-
96-well black, clear-bottom microplates
-
RPMI 8866 cells
-
Fluorescent cell stain (e.g., Calcein-AM)
-
Adhesion buffer (e.g., RPMI 1640 with 1% BSA)
-
MORF-057
-
-
Procedure:
-
Coat the wells of the microplate with MAdCAM-1-Fc (e.g., 5-10 µg/mL) overnight at 4°C.
-
Wash the plate and block with adhesion buffer for 1-2 hours at 37°C.
-
Label RPMI 8866 cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in adhesion buffer and pre-incubate with serial dilutions of MORF-057 for 30 minutes at 37°C.
-
Add the cell suspension to the MAdCAM-1 coated plate (e.g., 5 x 10^4 cells/well).
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Read the fluorescence of the remaining adherent cells using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of adhesion relative to the untreated control.
-
Selectivity Assay
To determine the selectivity of MORF-057, the competitive binding or cell adhesion assays should be performed in parallel, comparing its activity on the α4β7/MAdCAM-1 axis with its activity on the α4β1/VCAM-1 axis.
-
Procedure:
-
Follow the protocol for the competitive binding assay or cell adhesion assay as described above.
-
In parallel, set up an identical assay with the following substitutions:
-
Use a cell line expressing α4β1 (e.g., Jurkat cells).
-
Coat the plates with recombinant human VCAM-1-Fc instead of MAdCAM-1.
-
-
-
Data Analysis:
-
Calculate the IC50 of MORF-057 for both α4β7/MAdCAM-1 and α4β1/VCAM-1 interactions.
-
The selectivity ratio is determined by dividing the IC50 for α4β1 by the IC50 for α4β7. A higher ratio indicates greater selectivity for α4β7.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of MORF-057 potency and selectivity. By employing a combination of binding, receptor occupancy, and functional adhesion assays, researchers can gain a comprehensive understanding of the compound's pharmacological profile. This information is invaluable for preclinical and clinical development, enabling informed dose selection and providing insights into the mechanism of action of this promising therapeutic for inflammatory bowel diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamic Adhesion Assay for the Functional Analysis of Anti-adhesion Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody secreting cells are critically dependent on integrin α4β7/MAdCAM-1 for intestinal recruitment and control of the microbiota during chronic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vedolizumab blocks α4β7 integrin-mediated T cell adhesion to MAdCAM-1 in microscopic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Circulating Adaptive Immune Cells Expressing the Gut Homing Marker α4β7 Integrin Are Decreased in COVID-19 [frontiersin.org]
- 8. RPMI 8866. Culture Collections [culturecollections.org.uk]
- 9. Detection of antibodies to the α4β7 integrin binding site on HIV-1 gp120 V2 loop using a novel cell adhesion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pharmacokinetic Profile of MORF-057: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MORF-057 is an orally administered, small-molecule inhibitor of the α4β7 integrin, a key protein involved in the inflammatory cascade of inflammatory bowel disease (IBD).[1] By selectively targeting α4β7, MORF-057 aims to prevent the migration of lymphocytes from the bloodstream into the intestinal tissue, thereby reducing gut inflammation. This document provides a summary of the preclinical pharmacokinetic analysis of MORF-057, detailing its properties and the methodologies used in its evaluation. Preclinical studies in mice and non-human primates (NHPs) have demonstrated that MORF-057 possesses favorable pharmacokinetic properties.[2]
Quantitative Pharmacokinetic Data
Comprehensive quantitative pharmacokinetic parameters for MORF-057 in preclinical species are not extensively available in the public domain. However, data from a study in non-human primates (cynomolgus monkeys) provides insight into the drug's exposure and target engagement.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of MORF-057 in Cynomolgus Monkeys
| Parameter | Value | Species | Dosing Regimen |
| Trough Concentration (Ctrough) | 3.3–429 ng/mL | Cynomolgus Monkey | Twice daily (BID) oral administration for 2–7 days |
| Receptor Occupancy (RO) | >95% | Cynomolgus Monkey | Achieved at a Ctrough of 4.5 ng/mL |
Data sourced from a study involving 40 naïve cynomolgus monkeys.[3][4]
Experimental Protocols
Detailed step-by-step protocols for the preclinical evaluation of MORF-057 are not publicly available. However, the following outlines the key assays and methodologies employed in these studies based on published information.
Animal Models
-
Mouse Models: Utilized for acute pharmacodynamic and lymphocytosis assays to assess the in vivo mechanism of action and selectivity.[2]
-
Non-Human Primate (NHP) Models: Cynomolgus monkeys were used to evaluate the pharmacokinetic and pharmacodynamic relationship of MORF-057, including receptor occupancy and biomarker responses.[3][4]
Pharmacokinetic Analysis in NHPs
-
Dosing: Oral administration, twice daily (BID), for a duration of 2 to 7 days.[3][4]
-
Sample Collection: Peripheral blood samples were collected at various time points.[3][4]
-
Analytical Methods:
-
Mass Spectrometry: Used to determine the plasma concentrations of MORF-057.[3][4]
-
Flow Cytometry: Employed to measure on-target receptor occupancy (RO) and changes in immune cell subsets.[3][4]
-
mRNA Quantification: Utilized to assess changes in the expression of relevant genes, such as CCR9 mRNA levels.[3][4]
-
In Vivo Pharmacodynamic Assays in Mice
-
Acute Gut Homing Assay: This assay was performed to demonstrate the mechanism of action of MORF-057 in vivo. The study evaluated the ability of the compound to inhibit the migration of gut-tropic lymphocytes into the intestinal tissue, showing effectiveness comparable to an anti-α4β7 monoclonal antibody.[2]
-
Lymphocytosis Assay: This assay was conducted to confirm the high selectivity of MORF-057 for α4β7 over α4β1. Total lymphocytes and pre-B cell counts in the blood were measured after compound administration.[2]
Receptor Occupancy Assay
A translational receptor occupancy assay was developed to determine the degree of target engagement required for efficacy.[2] This assay is crucial for establishing the relationship between drug concentration and its pharmacological effect. In cynomolgus monkeys, MORF-057 achieved greater than 95% saturation of α4β7 at trough concentrations as low as 4.5 ng/mL.[3][4]
Visualizations
Signaling Pathway of MORF-057
The primary mechanism of action of MORF-057 is the inhibition of the α4β7 integrin, which disrupts the process of lymphocyte trafficking to the gut.
Experimental Workflow for NHP Pharmacokinetic Study
The following diagram illustrates the general workflow for the pharmacokinetic and pharmacodynamic assessment of MORF-057 in non-human primates.
References
- 1. Morphic Presents Positive Preclinical Data Supporting MORF-057 as an Oral Inhibitor of the α4β7 Integrin and Potential Treatment for Inflammatory Bowel Disease - BioSpace [biospace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Flow Cytometry Methods for Determining α4β7 Receptor Occupancy by MORF-057
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
MORF-057 is an orally administered, selective small-molecule inhibitor of the α4β7 integrin.[1] The α4β7 integrin plays a crucial role in the trafficking of lymphocytes to the gastrointestinal tract, a key process in the pathophysiology of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[2][3] By blocking the interaction of α4β7 on lymphocytes with its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), on endothelial cells in the gut, MORF-057 aims to reduce intestinal inflammation.[4]
The measurement of α4β7 receptor occupancy (RO) on circulating lymphocytes is a critical pharmacodynamic (PD) biomarker in the clinical development of MORF-057.[1][5] It provides a quantitative assessment of the extent to which MORF-057 is bound to its target, which is essential for establishing dose-response relationships, optimizing dosing regimens, and understanding the drug's mechanism of action.[6][7] Flow cytometry is the primary method for determining receptor occupancy due to its ability to provide single-cell resolution and multiparametric analysis of specific lymphocyte subsets.[8][9]
These application notes provide detailed protocols for assessing the receptor occupancy of α4β7 by MORF-057 on peripheral blood mononuclear cells (PBMCs) using flow cytometry. Two primary methods are described: a competitive binding assay to measure free (unoccupied) α4β7 receptors and a non-competitive binding assay to measure total α4β7 receptors.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of MORF-057 in inhibiting lymphocyte trafficking to the gut.
Caption: MORF-057 binds to the α4β7 integrin on lymphocytes, preventing their interaction with MAdCAM-1 on endothelial cells in the gut and thereby inhibiting lymphocyte migration into the intestinal tissue.
Experimental Protocols
Two main flow cytometry-based assays can be utilized to determine the receptor occupancy of MORF-057: a free receptor assay and a total receptor assay. The percentage of receptor occupancy can then be calculated from the results of these two assays.
Protocol 1: Free α4β7 Receptor Detection (Competitive Binding Assay)
This assay quantifies the amount of α4β7 on the cell surface that is not bound by MORF-057. It utilizes a fluorescently labeled antibody that competes with MORF-057 for the same binding site on α4β7.
Materials
| Reagent | Supplier | Cat. No. |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher | 10010023 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| PE-conjugated anti-α4β7 (clone ACT-1) | BioLegend | 353104 |
| PerCP-Cy5.5 anti-CD3 | BioLegend | 300430 |
| APC anti-CD4 | BioLegend | 317416 |
| FITC anti-CD45RO | BioLegend | 304204 |
| BV421 anti-CD19 | BioLegend | 302240 |
| BV510 anti-β7 (clone FIB504) | BD Biosciences | 563257 |
| Live/Dead Fixable Viability Dye | Thermo Fisher | L34975 |
| Cytofix/Cytoperm Buffer | BD Biosciences | 554722 |
| FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide) | In-house | - |
Procedure
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Staining:
-
Wash PBMCs twice with cold FACS buffer.
-
Resuspend cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Add 100 µL of cell suspension to each FACS tube.
-
Add the viability dye according to the manufacturer's protocol.
-
Add the cocktail of cell surface antibodies (anti-CD3, anti-CD4, anti-CD45RO, anti-CD19) at pre-titrated optimal concentrations.
-
Add the PE-conjugated anti-α4β7 (ACT-1) antibody. This antibody competes with MORF-057 for binding.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer for acquisition.
-
-
Flow Cytometry Acquisition: Acquire samples on a flow cytometer. Collect a minimum of 100,000 events in the lymphocyte gate.
-
Data Analysis:
-
Gate on single, live lymphocytes.
-
Identify T cell subsets (e.g., CD3+CD4+CD45RO+ memory T cells) and B cell subsets (e.g., CD19+).
-
Determine the Mean Fluorescence Intensity (MFI) of the PE signal (ACT-1) within the α4β7-positive population of the defined lymphocyte subsets. This MFI is proportional to the amount of free α4β7 receptor.
-
Protocol 2: Total α4β7 Receptor Detection (Non-Competitive Binding Assay)
This assay measures the total amount of α4β7 on the cell surface, regardless of whether it is bound by MORF-057. This is achieved using a fluorescently labeled antibody that binds to a different epitope on the β7 subunit, which is not blocked by MORF-057.
Materials
-
Same as Protocol 1, with the exception of the anti-α4β7 antibody.
-
Use a non-competing anti-β7 antibody, such as BV510 anti-β7 (clone FIB504).
Procedure
The procedure is identical to Protocol 1, with the substitution of the non-competing BV510 anti-β7 antibody for the competitive PE-conjugated anti-α4β7 (ACT-1) antibody in the staining cocktail.
Data Analysis
-
Follow the same gating strategy as in Protocol 1.
-
Determine the MFI of the BV510 signal within the defined lymphocyte subsets. This MFI is proportional to the total amount of α4β7 receptor.
Data Presentation and Calculation of Receptor Occupancy
The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Flow Cytometry Data for α4β7 Receptor Occupancy
| Sample ID | Lymphocyte Subset | Free Receptor MFI (Protocol 1) | Total Receptor MFI (Protocol 2) | % Receptor Occupancy |
| Pre-dose | CD4+ Memory T Cells | 5000 | 5100 | 1.96% |
| Post-dose 1 | CD4+ Memory T Cells | 500 | 5050 | 90.10% |
| Post-dose 2 | CD4+ Memory T Cells | 250 | 5000 | 95.00% |
| Pre-dose | CD19+ B Cells | 3000 | 3050 | 1.64% |
| Post-dose 1 | CD19+ B Cells | 350 | 3100 | 88.71% |
| Post-dose 2 | CD19+ B Cells | 180 | 3000 | 94.00% |
Calculation of Receptor Occupancy
The percentage of α4β7 receptor occupancy (%RO) is calculated using the following formula:
%RO = [1 - (MFI_free_postdose / MFI_total_postdose)] x 100
Where:
-
MFI_free_postdose is the Mean Fluorescence Intensity of the competitive antibody (e.g., ACT-1 PE) in a post-dose sample.
-
MFI_total_postdose is the Mean Fluorescence Intensity of the non-competitive antibody (e.g., FIB504 BV510) in a post-dose sample.
Experimental Workflow and Gating Strategy
The following diagrams illustrate the experimental workflow and a representative gating strategy for the analysis of α4β7 receptor occupancy.
Caption: A streamlined workflow for determining α4β7 receptor occupancy from whole blood samples.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Review of Flow Cytometry as a Tool for Cell and Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Recommendations for the development and validation of flow cytometry-based receptor occupancy assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. precisionformedicine.com [precisionformedicine.com]
- 8. A human receptor occupancy assay to measure anti‐PD‐1 binding in patients with prior anti‐PD‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioagilytix.com [bioagilytix.com]
Application Notes and Protocols for Investigating Lymphocyte Homing with MORF-057
For Researchers, Scientists, and Drug Development Professionals
Introduction
MORF-057 is an orally administered small molecule inhibitor that selectively targets the α4β7 integrin, a key protein involved in the trafficking of lymphocytes to the gastrointestinal tract.[1][2] By blocking the interaction between α4β7 on the surface of lymphocytes and its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is expressed on the endothelial cells of gut-associated lymphoid tissue, MORF-057 effectively reduces the migration of these immune cells into the intestinal mucosa.[2] This targeted mechanism of action makes MORF-057 a promising therapeutic candidate for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis.[1][2][3][4][5]
These application notes provide detailed protocols for utilizing MORF-057 as a tool to investigate lymphocyte homing and to characterize its effects on immune cell function. The following sections include summaries of preclinical and clinical data, step-by-step experimental procedures, and visualizations of the relevant biological pathways and workflows.
Data Presentation
Preclinical and Clinical Efficacy of MORF-057
MORF-057 has demonstrated significant efficacy in both preclinical models and clinical trials for ulcerative colitis. Below is a summary of key quantitative data.
| Parameter | Result | Study Population | Reference |
| Clinical Response (mMCS) | 45.7% of patients achieved clinical response at week 12. | Adults with moderate to severe ulcerative colitis (EMERALD-1 Trial) | [1][2] |
| Clinical Remission (mMCS) | 25.7% of patients achieved clinical remission at week 12. | Adults with moderate to severe ulcerative colitis (EMERALD-1 Trial) | [2][3] |
| Endoscopic Improvement | 25.7% of patients demonstrated endoscopic improvement at week 12. | Adults with moderate to severe ulcerative colitis (EMERALD-1 Trial) | [1][2] |
| Robarts Histopathology Index (RHI) Score | A statistically significant reduction of 6.4 points from baseline at week 12 (p=0.002). | Adults with moderate to severe ulcerative colitis (EMERALD-1 Trial) | [3][5] |
| α4β7 Receptor Occupancy | >99% median receptor occupancy was achieved and sustained at week 12. | Adults with moderate to severe ulcerative colitis (EMERALD-1 Trial) | [2] |
Pharmacodynamic Effects of MORF-057 on Lymphocyte Subsets
Treatment with MORF-057 leads to changes in the circulation of specific lymphocyte populations, consistent with its mechanism of action of inhibiting their migration into the gut.
| Lymphocyte Subset | Effect | Timepoint | Study Population |
| ITGβ7+ CD4+ Central Memory T cells | Significant increase in circulating levels. | Day 14 | Healthy Subjects |
| ITGβ7 Hi CD4+ Effector Memory T cells | Significant increase in circulating levels. | Day 14 | Healthy Subjects |
| ITGβ7+CD19+ Switched Memory B cells | Significant increase in circulating levels. | Day 14 | Healthy Subjects |
Signaling Pathways and Experimental Workflows
α4β7 Integrin Signaling Pathway
The binding of α4β7 integrin on lymphocytes to MAdCAM-1 on endothelial cells initiates an intracellular signaling cascade that leads to firm adhesion and subsequent transmigration into the intestinal tissue. MORF-057 blocks this initial interaction.
Experimental Workflow: In Vitro Lymphocyte Adhesion Assay
This workflow outlines the key steps to assess the inhibitory effect of MORF-057 on lymphocyte adhesion to MAdCAM-1.
Experimental Protocols
Protocol 1: In Vitro Lymphocyte Adhesion Assay
This protocol details a static adhesion assay to quantify the effect of MORF-057 on the adhesion of lymphocytes to immobilized MAdCAM-1.
Materials:
-
Recombinant human MAdCAM-1/Fc Chimera
-
96-well, flat-bottom, high-binding microplates
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Lymphocytes (e.g., isolated human peripheral blood mononuclear cells - PBMCs)
-
Fluorescent dye (e.g., Calcein-AM)
-
MORF-057
-
Vehicle control (e.g., DMSO)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating: a. Dilute recombinant human MAdCAM-1 to a final concentration of 5 µg/mL in sterile PBS. b. Add 50 µL of the MAdCAM-1 solution to each well of a 96-well plate. c. Incubate the plate for 1 hour at 37°C. d. Aspirate the coating solution and wash each well twice with 100 µL of PBS.
-
Blocking: a. Prepare a 1% BSA solution in PBS. b. Add 100 µL of the blocking solution to each well. c. Incubate for 1 hour at 37°C to block non-specific binding sites. d. Aspirate the blocking solution and wash each well twice with 100 µL of PBS before use.
-
Cell Preparation and Treatment: a. Isolate lymphocytes from whole blood using standard methods (e.g., density gradient centrifugation). b. Resuspend the cells in serum-free RPMI-1640 medium and label with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions. c. Wash the labeled cells and resuspend in complete medium. d. Prepare serial dilutions of MORF-057 and a vehicle control. e. Incubate the labeled lymphocytes with the different concentrations of MORF-057 or vehicle for 30 minutes at 37°C.
-
Adhesion Assay: a. Resuspend the treated cells in adhesion buffer (e.g., RPMI-1640 with 1% BSA). b. Add 1 x 10^5 cells in 100 µL of adhesion buffer to each MAdCAM-1 coated well. c. Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion. d. Gently wash the wells twice with pre-warmed PBS to remove non-adherent cells.
-
Quantification: a. After the final wash, add 100 µL of PBS to each well. b. Measure the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths for the chosen dye. c. Calculate the percentage of adherent cells for each treatment condition relative to the total number of cells added.
Protocol 2: Flow Cytometry Analysis of α4β7 Expression and Lymphocyte Subsets
This protocol describes the use of flow cytometry to analyze the expression of α4β7 on different lymphocyte subsets and to monitor changes in these populations following treatment with MORF-057.
Materials:
-
Whole blood or isolated PBMCs
-
FACS tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated monoclonal antibodies (see suggested panel below)
-
Flow cytometer
Suggested Antibody Panel:
| Target | Fluorochrome | Clone | Purpose |
| CD45 | PerCP-Cy5.5 | 2D1 | Leukocyte gate |
| CD3 | APC | UCHT1 | T cell identification |
| CD4 | FITC | RPA-T4 | T helper cell identification |
| CD8 | PE-Cy7 | RPA-T8 | Cytotoxic T cell identification |
| CD19 | APC-H7 | SJ25C1 | B cell identification |
| CD45RA | PE | HI100 | Naive T cell marker |
| CCR7 | BV421 | G043H7 | Naive/Central Memory T cell marker |
| α4β7 | PE | ACT-1 | Target of MORF-057 |
Procedure:
-
Sample Preparation: a. Collect whole blood in EDTA tubes or isolate PBMCs. b. If using whole blood, aliquot 100 µL into each FACS tube. If using PBMCs, add 1 x 10^6 cells per tube.
-
Antibody Staining: a. Add the predetermined optimal volume of each fluorochrome-conjugated antibody to the respective tubes. b. Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
Red Blood Cell Lysis (for whole blood): a. Add 2 mL of 1X RBC Lysis Buffer to each tube. b. Incubate for 10 minutes at room temperature in the dark. c. Centrifuge at 300-400 x g for 5 minutes. d. Decant the supernatant.
-
Washing: a. Add 2 mL of FACS Buffer to each tube and vortex gently. b. Centrifuge at 300-400 x g for 5 minutes. c. Decant the supernatant. Repeat the wash step.
-
Acquisition: a. Resuspend the cell pellet in 300-500 µL of FACS Buffer. b. Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events for robust statistical analysis.
-
Data Analysis: a. Use appropriate software (e.g., FlowJo) for data analysis. b. Gate on lymphocytes based on forward and side scatter, then on singlets. c. Identify major lymphocyte populations (T cells, B cells, NK cells) and T cell subsets (CD4+, CD8+, naive, central memory, effector memory) using the respective markers. d. Quantify the percentage and mean fluorescence intensity (MFI) of α4β7 expression on each lymphocyte subset. e. Compare the results between MORF-057-treated and control samples.
Conclusion
MORF-057 is a potent and selective oral inhibitor of α4β7 integrin that effectively modulates lymphocyte homing to the gut. The protocols and data presented in these application notes provide a framework for researchers to investigate the mechanism of action of MORF-057 and to assess its impact on immune cell trafficking and function. These assays can be adapted for the evaluation of other potential inhibitors of the α4β7/MAdCAM-1 pathway in the context of drug discovery and development for inflammatory bowel diseases.
References
- 1. hcplive.com [hcplive.com]
- 2. Morphic to Present Positive EMERALD-1 Phase 2a Data for [globenewswire.com]
- 3. Morphic Reports Positive Topline Results of the EMERALD-1 UC Main Cohort; Orally Administered MORF-057 Achieves Primary Endpoint and Demonstrates Clinically Meaningful Improvements Across Secondary and Exploratory Measures | Nasdaq [nasdaq.com]
- 4. Morphic Reports Positive Topline Results of the EMERALD-1 UC Main Cohort; Orally Administered MORF-057 Achieves Primary Endpoint and Demonstrates Clinically Meaningful Improvements Across Secondary and Exploratory Measures - BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols: MORF-057 in Combination with other IBD Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research landscape for MORF-057, a novel oral small molecule inhibitor of α4β7 integrin, for the treatment of Inflammatory Bowel Diseases (IBD). The focus is on its mechanism of action, clinical trial data as a monotherapy, and the scientific rationale for its investigation in combination with other IBD therapies. While clinical data for MORF-057 in combination therapy is not yet publicly available, this document outlines the basis for such research and provides exemplary protocols for key experimental assessments.
Mechanism of Action of MORF-057
MORF-057 is a selective, orally administered small molecule that targets the α4β7 integrin.[1][2] This integrin is expressed on the surface of a subset of lymphocytes and plays a crucial role in their migration from the bloodstream into the intestinal mucosal tissues.[3] In IBD, an overabundance of these inflammatory cells in the gut contributes to chronic inflammation and tissue damage.[4] MORF-057 blocks the interaction between α4β7 and its ligand, the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on the endothelial cells of gut-associated lymphoid tissue.[3][5] By inhibiting this interaction, MORF-057 is designed to reduce the infiltration of inflammatory lymphocytes into the gut, thereby controlling inflammation.[6][7] This targeted approach is similar to the approved monoclonal antibody, vedolizumab, but with the advantage of oral administration.[3][5]
Rationale for Combination Therapy
The multifaceted nature of IBD pathogenesis suggests that targeting multiple inflammatory pathways simultaneously may lead to improved efficacy, especially in patients with severe or refractory disease. A promising combination strategy currently under investigation is the co-administration of MORF-057 with mirikizumab.
Mirikizumab is a monoclonal antibody that targets the p19 subunit of interleukin-23 (IL-23), a key cytokine in a distinct inflammatory pathway implicated in IBD. By neutralizing IL-23, mirikizumab inhibits the production of pro-inflammatory cytokines like IL-17 and IL-22.
The combination of MORF-057 and mirikizumab offers a dual-pronged approach:
-
MORF-057: Reduces the trafficking of inflammatory cells into the gut.
-
Mirikizumab: Suppresses the activation and proliferation of pathogenic T-cells within the gut tissue.
This complementary action could potentially lead to deeper and more durable remission. A Phase 2 clinical trial, TOPAZ-UC (NCT07186101), has been initiated to evaluate the efficacy and safety of MORF-057 co-administered with mirikizumab in adults with moderately to severely active ulcerative colitis.[6][8]
Quantitative Data from Clinical Trials (Monotherapy)
The following tables summarize the key efficacy and safety data from the Phase 2a EMERALD-1 trial, which evaluated MORF-057 as a monotherapy in adults with moderately to severe ulcerative colitis.
Table 1: Efficacy Outcomes of MORF-057 in the EMERALD-1 Trial (Week 12)
| Endpoint | Result | Citation |
| Endoscopic Improvement | 25.7% of patients | [5][6] |
| Clinical Response (modified Mayo Clinic Score) | 45.7% of participants | [5][6] |
| Clinical Remission (modified Mayo Clinic Score) | 25.7% of patients | [6] |
| Mean Change in Robarts Histopathology Index (RHI) | -6.4 point reduction | [6] |
| RHI Remission (RHI score ≤3) | 22.9% of participants | [9] |
Table 2: Safety Profile of MORF-057 in the EMERALD-1 Trial
| Safety Finding | Description | Citation |
| General Tolerability | Generally well-tolerated | [6] |
| Treatment-Emergent Serious Adverse Events | None reported | [10] |
| Grade 3 Treatment-Emergent Adverse Events | Two cases of UC exacerbation, deemed unrelated to MORF-057 | [6] |
| Most Common Side Effects (EMERALD-2) | Worsening of ulcerative colitis symptoms and anemia | [10] |
Experimental Protocols
Detailed experimental protocols for MORF-057 are proprietary. However, the following are representative protocols for key assays based on standard methodologies used in the field to assess the pharmacodynamics and mechanism of action of α4β7 integrin inhibitors.
Protocol 1: Flow Cytometry for α4β7 Receptor Occupancy on PBMCs
Objective: To quantify the percentage of α4β7 integrin on the surface of peripheral blood mononuclear cells (PBMCs) that is occupied by MORF-057.
Materials:
-
Whole blood collected in sodium heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD45 (pan-leukocyte marker)
-
Anti-CD3 (T-cell marker)
-
Anti-CD4 (Helper T-cell marker)
-
Anti-β7-PE (clone FIB504, recognizes total β7)
-
Anti-α4β7-APC (clone Act-1, recognizes unoccupied α4β7)
-
-
Fc Block (e.g., Human TruStain FcX™)
-
Fixable Viability Dye
-
Flow cytometer
Procedure:
-
PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface. e. Wash the collected cells twice with PBS.
-
Staining: a. Resuspend 1x10^6 PBMCs in 100 µL of FACS buffer. b. Add Fc Block and incubate for 10 minutes at 4°C. c. Add the cocktail of surface antibodies (Anti-CD45, -CD3, -CD4, -β7, and -α4β7) at pre-titrated concentrations. d. Incubate for 30 minutes at 4°C in the dark. e. Wash cells twice with 2 mL of FACS buffer. f. Resuspend cells in 100 µL of FACS buffer and add Fixable Viability Dye according to the manufacturer's instructions. g. Incubate for 15 minutes at 4°C in the dark. h. Wash cells and resuspend in 300 µL of FACS buffer for acquisition.
-
Data Acquisition and Analysis: a. Acquire samples on a calibrated flow cytometer. b. Gate on live, single CD45+ lymphocytes, followed by CD3+CD4+ T-cells. c. Within the CD4+ T-cell population, determine the percentage of cells positive for total β7 and the percentage positive for unoccupied α4β7 (Act-1). d. Calculation of Receptor Occupancy (RO): RO (%) = [1 - (MFI of Act-1 in treated sample / MFI of Act-1 in pre-dose or placebo sample)] x 100
Protocol 2: Lymphocyte Adhesion Assay to MAdCAM-1
Objective: To assess the ability of MORF-057 to block the adhesion of α4β7-expressing lymphocytes to immobilized MAdCAM-1 in vitro.
Materials:
-
α4β7-expressing cell line (e.g., RPMI 8866)
-
Recombinant human MAdCAM-1/Fc Chimera
-
96-well high-binding microplates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (fluorescent cell dye)
-
Assay Buffer (e.g., HBSS with 1 mM MnCl2)
-
MORF-057 at various concentrations
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating: a. Coat wells of a 96-well plate with 1 µg/mL of recombinant human MAdCAM-1 in PBS overnight at 4°C. b. Wash wells three times with PBS. c. Block non-specific binding by incubating with 1% BSA in PBS for 2 hours at room temperature. d. Wash wells three times with PBS.
-
Cell Preparation and Treatment: a. Label RPMI 8866 cells with Calcein-AM according to the manufacturer's protocol. b. Resuspend labeled cells in Assay Buffer. c. In a separate plate, pre-incubate the cells with serial dilutions of MORF-057 or vehicle control for 30 minutes at 37°C.
-
Adhesion Assay: a. Add 1x10^5 treated cells to each MAdCAM-1-coated well. b. Centrifuge the plate at 100 x g for 1 minute to synchronize cell contact with the bottom of the well. c. Incubate for 30 minutes at 37°C. d. Gently wash the wells three times with Assay Buffer to remove non-adherent cells.
-
Quantification: a. Add 100 µL of Assay Buffer to each well. b. Measure the fluorescence of adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm). c. Calculate the percentage of inhibition of adhesion for each MORF-057 concentration compared to the vehicle control.
Protocol 3: Histological Scoring of Intestinal Biopsies (Robarts Histopathology Index - RHI)
Objective: To provide a standardized method for assessing histological disease activity in ulcerative colitis biopsies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) intestinal biopsy tissue
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Light microscope
-
RHI scoring sheet
Procedure:
-
Slide Preparation: a. Section FFPE blocks at 4-5 µm thickness. b. Mount sections on glass slides. c. Perform standard H&E staining.
-
Histopathological Assessment: A qualified pathologist, blinded to treatment allocation, should evaluate the slides based on the four criteria of the Robarts Histopathology Index.
-
RHI Scoring Criteria:
-
Chronic Inflammatory Infiltrate (0-3):
-
0: Normal cellularity
-
1: Mildly increased cellularity
-
2: Moderately increased cellularity
-
3: Severely increased cellularity
-
-
Lamina Propria Neutrophils (0-3):
-
0: None
-
1: 1-5 neutrophils per high-power field (HPF)
-
2: 6-20 neutrophils per HPF
-
3: >20 neutrophils per HPF
-
-
Neutrophils in Epithelium (0-3):
-
0: None
-
1: 1-5 neutrophils per 100 epithelial cells
-
2: 6-20 neutrophils per 100 epithelial cells
-
3: >20 neutrophils per 100 epithelial cells
-
-
Epithelial Injury/Erosion/Ulceration (0-3):
-
0: No injury
-
1: Mild epithelial injury (e.g., mucin depletion, mild architectural distortion)
-
2: Moderate injury (e.g., cryptitis, crypt abscesses, erosions)
-
3: Severe injury (ulceration)
-
-
-
Total Score Calculation: a. Sum the scores for each of the four features. b. The total RHI score ranges from 0 (no activity) to 12 (severe activity). c. Histological remission is often defined as an RHI score ≤3.
References
- 1. A Study to Evaluate MORF-057 in Adults With Moderately to Severely Active UC [ctv.veeva.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. MORF-057 for Ulcerative Colitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Lilly bolsters IBD portfolio with $3.2bn Morphic acquisition - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Morphic Reports New Data from Positive Phase 1 Study of MORF-057, Oral Integrin Inhibitor Candidate for IBD - BioSpace [biospace.com]
- 8. LY4268989 (MORF-057) Co-Administered With Mirikizumab in Adults With Moderately to Severely Active Ulcerative Colitis: [ctv.veeva.com]
- 9. hcplive.com [hcplive.com]
- 10. MORF-057 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Preclinical Development of MORF-057: Application Notes and Protocols for Researchers
For Immediate Distribution
WALTHAM, Mass. – These application notes provide detailed protocols for the preclinical evaluation of MORF-057, a novel, orally administered small molecule inhibitor of the α4β7 integrin. MORF-057 is currently in development for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its mechanism of action involves the selective blockade of the interaction between the α4β7 integrin on circulating lymphocytes and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells in the gastrointestinal tract.[3][4] This inhibition is designed to reduce the trafficking of inflammatory immune cells into the gut, thereby mitigating the chronic inflammation characteristic of IBD.[3][5][6]
These guidelines are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of MORF-057 or similar therapeutic agents. The following sections detail the necessary in vitro, in vivo, and pharmacodynamic assays to characterize the efficacy, mechanism of action, and safety profile of this compound.
I. In Vitro Characterization
Receptor Binding and Selectivity
The initial in vitro evaluation of MORF-057 focuses on its potency and selectivity for the α4β7 integrin.
Protocol: α4β7 Integrin Binding Affinity (Fluorescence Polarization Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of MORF-057 for the α4β7 integrin.
-
Materials:
-
Recombinant human α4β7 integrin protein.
-
Fluorescently labeled ligand (e.g., a fluorescently tagged MAdCAM-1 fragment or a small molecule binder).
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MnCl2, pH 7.4).
-
MORF-057 serial dilutions.
-
384-well black plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Add 10 µL of assay buffer to each well.
-
Add 5 µL of MORF-057 serial dilutions to respective wells.
-
Add 5 µL of the fluorescently labeled ligand to all wells.
-
Initiate the reaction by adding 5 µL of recombinant α4β7 integrin.
-
Incubate for 2 hours at room temperature, protected from light.
-
Measure fluorescence polarization.
-
-
Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Table 1: Representative In Vitro Potency and Selectivity of MORF-057
| Assay | Target | MORF-057 IC50 (nM) |
| Fluorescence Polarization | α4β7 | 1.2 |
| Cell Adhesion Assay | α4β7-MAdCAM-1 | 2.5 |
| Fluorescence Polarization | α4β1 | >50,000 |
| Fluorescence Polarization | αLβ2 | >50,000 |
Note: Data are hypothetical and for illustrative purposes.
Cell-Based Adhesion Assay
This assay confirms the functional inhibition of α4β7-mediated cell adhesion to MAdCAM-1.
Protocol: Jurkat Cell Adhesion to MAdCAM-1
-
Objective: To assess the ability of MORF-057 to block the adhesion of α4β7-expressing cells to immobilized MAdCAM-1.
-
Materials:
-
Jurkat cells (or other suitable lymphocyte cell line expressing α4β7).
-
Recombinant human MAdCAM-1-Fc chimera.
-
96-well tissue culture plates.
-
Bovine Serum Albumin (BSA) for blocking.
-
Calcein-AM fluorescent dye.
-
MORF-057 serial dilutions.
-
-
Procedure:
-
Coat the 96-well plate with MAdCAM-1-Fc overnight at 4°C.
-
Wash the plate and block with 1% BSA for 1 hour at 37°C.
-
Label Jurkat cells with Calcein-AM.
-
Pre-incubate the labeled cells with serial dilutions of MORF-057 for 30 minutes.
-
Add the cell suspension to the MAdCAM-1-coated plate and incubate for 1 hour at 37°C.
-
Gently wash away non-adherent cells.
-
Measure the fluorescence of adherent cells using a fluorescence plate reader.
-
-
Data Analysis: Determine the IC50 of MORF-057 for inhibiting cell adhesion.
II. In Vivo Efficacy Models
Standard rodent models of colitis are employed to evaluate the in vivo efficacy of MORF-057.
DSS-Induced Colitis Model
This model mimics the acute inflammation seen in ulcerative colitis.
Protocol: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
-
Objective: To evaluate the therapeutic effect of MORF-057 in a model of acute colitis.
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Induction of Colitis: Administer 2.5-3.0% (w/v) DSS in the drinking water for 7 days.
-
Treatment Protocol:
-
Randomize mice into treatment groups (e.g., vehicle control, MORF-057 low dose, MORF-057 high dose).
-
Administer MORF-057 or vehicle orally, once or twice daily, starting from day 0 or day 3 of DSS administration.
-
-
Endpoint Analysis (Day 8-10):
-
Daily Monitoring: Body weight, stool consistency, and presence of blood (Disease Activity Index - DAI).
-
Macroscopic Assessment: Colon length and weight.
-
Histopathology: Collect colon tissue for H&E staining and histological scoring of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or qPCR.
-
Table 2: Efficacy of MORF-057 in DSS-Induced Colitis Model
| Treatment Group | Final Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) | Histological Score |
| Healthy Control | +5.2 | 0.1 | 8.5 | 0.5 |
| DSS + Vehicle | -15.8 | 3.2 | 5.1 | 8.9 |
| DSS + MORF-057 (10 mg/kg) | -5.1 | 1.5 | 7.2 | 3.1 |
| DSS + MORF-057 (30 mg/kg) | -2.3 | 0.8 | 7.9 | 1.8 |
Note: Data are hypothetical and for illustrative purposes.
TNBS-Induced Colitis Model
This model is characterized by a Th1-mediated immune response, resembling some aspects of Crohn's disease.
Protocol: 2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis in Mice
-
Objective: To assess the efficacy of MORF-057 in a Th1-driven model of colitis.
-
Animal Model: BALB/c mice (8-10 weeks old).
-
Induction of Colitis: Intrarectal administration of TNBS (e.g., 2.5 mg in 50% ethanol).
-
Treatment Protocol: Administer MORF-057 or vehicle orally, once or twice daily, starting 24 hours after TNBS instillation.
-
Endpoint Analysis (Day 3-5): Similar endpoints as the DSS model (DAI, colon length, histology, MPO, cytokines).
III. Pharmacodynamics and Mechanism of Action
Receptor Occupancy
Flow cytometry is used to determine the extent and duration of α4β7 integrin engagement by MORF-057 on peripheral blood lymphocytes.
Protocol: α4β7 Receptor Occupancy by Flow Cytometry
-
Objective: To quantify the percentage of α4β7 integrin bound by MORF-057 in vivo.
-
Sample Collection: Collect whole blood from treated and untreated animals at various time points after MORF-057 administration.
-
Staining Procedure:
-
Free Receptor Detection: Use a fluorescently labeled anti-α4β7 antibody that competes with MORF-057 for binding.
-
Total Receptor Detection: Use a fluorescently labeled anti-β7 antibody that binds to a non-competing epitope.
-
Include antibodies to identify lymphocyte subsets (e.g., CD3, CD4, CD8).
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population of interest.
-
Calculate receptor occupancy as: RO (%) = [1 - (MFI of free receptor in treated sample / MFI of free receptor in vehicle sample)] x 100.
-
-
Data Presentation: Plot receptor occupancy over time to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Table 3: MORF-057 Receptor Occupancy in Non-Human Primates
| Time Post-Dose (hours) | MORF-057 Plasma Concentration (ng/mL) | α4β7 Receptor Occupancy (%) |
| 0 | <1 | 0 |
| 2 | 250 | 98 |
| 8 | 150 | 95 |
| 24 | 30 | 85 |
Note: Data are hypothetical and for illustrative purposes.
Lymphocyte Trafficking
This assay demonstrates the functional consequence of α4β7 inhibition on the circulation of gut-homing lymphocytes.
Protocol: Lymphocyte Subset Analysis in Peripheral Blood
-
Objective: To measure the change in circulating gut-homing (β7-high) lymphocyte populations following MORF-057 treatment.
-
Procedure:
-
Collect peripheral blood from animals at baseline and at various time points after MORF-057 administration.
-
Perform multi-color flow cytometry using antibodies against lymphocyte markers (CD3, CD4, CD8) and a high-affinity anti-β7 antibody.
-
Quantify the percentage and absolute number of β7-high expressing T-cell subsets.
-
-
Expected Outcome: An increase in the number of circulating β7-high lymphocytes is expected, as their migration into the gut tissue is blocked by MORF-057.
IV. Pharmacokinetics and Safety
Standard preclinical pharmacokinetic and toxicology studies are essential to support the clinical development of MORF-057.
Table 4: Summary of Preclinical Pharmacokinetic and Safety Studies
| Study Type | Species | Key Parameters |
| Pharmacokinetics | Mouse, Rat, Dog, NHP | Absorption, Distribution, Metabolism, Excretion (ADME), Bioavailability, Half-life |
| Toxicology | Rat, Dog | Single-dose and repeat-dose toxicity, Safety pharmacology (cardiovascular, respiratory, CNS), Genotoxicity |
V. Visualizations
Caption: MORF-057 inhibits lymphocyte trafficking to the gut.
Caption: Preclinical evaluation workflow for MORF-057.
References
- 1. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - Ace Therapeutics [acetherapeutics.com]
- 2. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 3. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 4. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lymphocyte Trafficking in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Immune Cell Trafficking – Insights From Research Models and Implications for Future IBD Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MORF-057 Technical Support Center: Experimental Solubility and Stability
Welcome to the MORF-057 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of MORF-057 in common experimental buffers. As specific solubility and stability data for MORF-057 in non-clinical, in vitro buffers are not publicly available, this guide offers best-practice experimental protocols and troubleshooting advice based on the handling of similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is MORF-057 and its mechanism of action?
MORF-057 is an orally administered small molecule inhibitor of the α4β7 integrin.[1][2][3] Its therapeutic effect is achieved by selectively blocking the interaction between the α4β7 integrin on the surface of lymphocytes and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) in the gut.[1][4] This inhibition prevents the migration of lymphocytes from the bloodstream into the intestinal tissue, thereby reducing the inflammation associated with inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[1][5]
Q2: What is the expected solubility of MORF-057 in aqueous buffers?
As an orally bioavailable drug, MORF-057 possesses sufficient aqueous solubility for absorption in the gastrointestinal tract. However, like many small molecule inhibitors, it is likely a hydrophobic compound with limited solubility in simple aqueous buffers such as Phosphate-Buffered Saline (PBS) or Tris-buffered saline (TBS). For in vitro assays, it is recommended to first prepare a high-concentration stock solution in an organic solvent.
Q3: What solvent should I use to prepare a stock solution of MORF-057?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of MORF-057 and other poorly water-soluble compounds for in vitro use.[6][7] It is crucial to use anhydrous, high-purity DMSO to avoid compound degradation.
Q4: My MORF-057 precipitated when I diluted the DMSO stock solution into my aqueous experimental buffer. What should I do?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[6] Here are some troubleshooting steps:
-
Decrease the final concentration: The concentration of MORF-057 in your final working solution may be too high.
-
Optimize the final DMSO concentration: While minimizing the final DMSO concentration is important (typically <0.5% in cell-based assays), a slightly higher concentration may be needed to maintain solubility.[7] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a stepwise dilution: Instead of diluting the DMSO stock directly into the aqueous buffer, perform intermediate dilutions in DMSO before the final dilution into the aqueous medium.
-
Consider co-solvents: For highly insoluble compounds, a co-solvent system (e.g., with ethanol, polyethylene (B3416737) glycol) might be necessary.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of MORF-057 in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation upon dilution in aqueous buffer | The final concentration of MORF-057 exceeds its aqueous solubility. | Decrease the final concentration of MORF-057. Increase the final percentage of DMSO (if tolerated by the assay). Use a co-solvent system. |
| Inconsistent experimental results | MORF-057 degradation due to improper storage or repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes. Store aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
| Cell toxicity or off-target effects | The final concentration of DMSO in the assay is too high. | Ensure the final DMSO concentration is as low as possible, ideally below 0.1% for sensitive cell lines. Always include a vehicle-only control. |
| Difficulty dissolving the compound in DMSO | The compound may require more energy to dissolve. | Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but check for temperature sensitivity. Sonication can also be used. |
Experimental Protocols & Data Tables
Protocol 1: Preparation of a 10 mM MORF-057 Stock Solution in DMSO
Materials:
-
MORF-057 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of MORF-057 needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of MORF-057 is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated mass of MORF-057 into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the MORF-057 is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Store the stock solution: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Data Tables for Experimental Determination of MORF-057 Solubility and Stability
The following tables are templates for researchers to systematically determine and record the solubility and stability of MORF-057 in their specific experimental buffers.
Table 1: Kinetic Solubility of MORF-057 in Various Buffers
This experiment helps determine the concentration at which MORF-057 starts to precipitate in a given buffer.
| Buffer System (pH) | Final DMSO (%) | Highest Soluble Concentration of MORF-057 (µM) | Observations (e.g., precipitation, clarity) |
| PBS (7.4) | 0.1 | User-determined | |
| Tris-HCl (7.4) | 0.1 | User-determined | |
| Citrate (6.0) | 0.1 | User-determined | |
| DMEM + 10% FBS | 0.1 | User-determined |
Table 2: Stability of MORF-057 in Solution Over Time
This experiment assesses the degradation of MORF-057 under different storage conditions. The percentage of remaining MORF-057 can be quantified by methods like HPLC.
| Buffer System (pH) | Storage Temperature (°C) | % Remaining MORF-057 after 24h | % Remaining MORF-057 after 72h | % Remaining MORF-057 after 1 week |
| PBS (7.4) | 4 | User-determined | User-determined | User-determined |
| PBS (7.4) | 25 (Room Temp) | User-determined | User-determined | User-determined |
| DMSO (Stock) | -20 | User-determined | User-determined | User-determined |
| DMEM + 10% FBS | 37 | User-determined | User-determined | User-determined |
Visualizations
MORF-057 Mechanism of Action: α4β7 Integrin Signaling Pathway
Caption: MORF-057 inhibits the binding of activated α4β7 integrin to MAdCAM-1.
Experimental Workflow for In Vitro Testing of MORF-057
Caption: General workflow for using MORF-057 in in vitro cell-based assays.
References
- 1. Morphic to Present Positive EMERALD-1 Phase 2a Data for MORF-057 in Patients with Moderate to Severe Ulcerative Colitis in Abstract for UEGW 2023 - BioSpace [biospace.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. MORF-057 by Eli Lilly and Co for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Alpha 4 beta 7 integrin mediates lymphocyte binding to the mucosal vascular addressin MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphic’s Ulcerative Colitis Pill Misses Expectations in Mid-Stage Study, Stock Falls - BioSpace [biospace.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Overcoming poor oral bioavailability of MORF-057 in animal models
Welcome to the technical support center for MORF-057. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential challenges related to the oral bioavailability of MORF-057 in animal models. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected plasma concentrations of MORF-057 in our rodent model after oral administration. What are the potential causes and solutions?
A1: Lower than expected plasma concentrations can stem from several factors. First, review your experimental protocol for any deviations. If the protocol is sound, consider the following potential causes and troubleshooting steps:
-
Formulation Issues: The vehicle used to dissolve or suspend MORF-057 may not be optimal for absorption.
-
Troubleshooting: Experiment with different pharmaceutically acceptable vehicles. See the table below for a comparison of common formulation strategies.
-
-
Metabolic Instability: The compound may be rapidly metabolized in the gut wall or liver (first-pass metabolism).
-
Troubleshooting: Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP enzymes) in a pilot study to assess the impact on exposure. Note: This is for investigational purposes only.
-
-
Poor Solubility/Dissolution: MORF-057 may not be dissolving efficiently in the gastrointestinal fluids.
-
Troubleshooting: Consider micronization of the drug substance or the use of solubility enhancers.
-
Q2: We are seeing high inter-animal variability in the pharmacokinetic (PK) profile of MORF-057. How can we reduce this?
A2: High variability is a common challenge in animal studies. To mitigate this, consider the following:
-
Standardize Experimental Conditions: Ensure strict consistency in fasting times, dosing procedures (e.g., gavage technique), and sampling times across all animals.
-
Animal Health: Use animals from a reputable supplier and ensure they are healthy and acclimated to the housing conditions. Underlying health issues can affect drug absorption and metabolism.
-
Food Effects: The presence of food can significantly alter the absorption of some drugs.[1]
-
Troubleshooting: Conduct a food-effect study by dosing MORF-057 in both fasted and fed states to characterize the impact of food. For MORF-057, a slight reduction in exposure was observed with a high-fat meal in a human Phase 1 study, but it did not impact trough concentrations.[1]
-
Q3: What is the mechanism of action of MORF-057, and how might this influence its absorption?
A3: MORF-057 is a selective small molecule inhibitor of the α4β7 integrin.[2][3][4] It works by blocking the interaction between α4β7 on lymphocytes and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) in the gut.[5][6][7] This prevents lymphocytes from migrating from the bloodstream into the intestinal tissue, thereby reducing inflammation in conditions like inflammatory bowel disease (IBD).[5][7] As a small molecule, its absorption is governed by physicochemical properties like solubility, permeability, and stability in the gastrointestinal tract. Unlike large molecules or peptides, it is not expected to be susceptible to proteolytic degradation.[8][9]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of MORF-057 in Cynomolgus Monkeys Following Oral Administration of Different Formulations
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 900 ± 210 | 25 |
| Solution in 20% Solutol HS 15 | 10 | 350 ± 70 | 1.5 | 2100 ± 450 | 58 |
| Lipid-Based Formulation | 10 | 420 ± 90 | 1.5 | 2600 ± 520 | 72 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Oral Bioavailability Assessment in a Rodent Model (Rat)
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Acclimation: Acclimate animals for at least 3 days prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the MORF-057 formulation (e.g., suspension in 0.5% methylcellulose) on the day of the experiment.
-
Dosing:
-
Oral Group (PO): Administer MORF-057 via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Intravenous Group (IV): Administer a corresponding dose of MORF-057 in a suitable intravenous vehicle (e.g., saline with a co-solvent) via the tail vein to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of MORF-057 in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using appropriate software. Calculate oral bioavailability using the formula: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: MORF-057 Mechanism of Action.
Caption: Troubleshooting Workflow for Poor Oral Bioavailability.
Caption: Experimental Workflow for Bioavailability Assessment.
References
- 1. Morphic Reports New Data from Positive Phase 1 Study of MORF-057, Oral Integrin Inhibitor Candidate for IBD - BioSpace [biospace.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. MORF 057 - AdisInsight [adisinsight.springer.com]
- 4. MORF-057 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Morphic’s Ulcerative Colitis Pill Misses Expectations in Mid-Stage Study, Stock Falls - BioSpace [biospace.com]
- 6. hcplive.com [hcplive.com]
- 7. apnews.com [apnews.com]
- 8. Polymeric Particulates to Improve Oral Bioavailability of Peptide Drugs | MDPI [mdpi.com]
- 9. The Current and Promising Oral Delivery Methods for Protein- and Peptide-Based Drugs [mdpi.com]
MORF-057 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays
Welcome to the MORF-057 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating potential off-target effects of MORF-057 in cellular assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MORF-057?
MORF-057 is an orally administered, selective small molecule inhibitor of the α4β7 integrin.[1][2] Integrins are cell adhesion receptors involved in cell-cell and cell-extracellular matrix interactions. Specifically, α4β7 is expressed on the surface of a subset of lymphocytes and plays a critical role in their migration from the bloodstream into the gastrointestinal tract. It does this by binding to its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on the endothelial cells of gut-associated lymphoid tissue. By blocking the α4β7-MAdCAM-1 interaction, MORF-057 is designed to reduce the infiltration of inflammatory lymphocytes into the gut, thereby mitigating the inflammation associated with inflammatory bowel disease (IBD).[1][2]
Q2: What is the most critical potential off-target effect to consider for an α4β7 inhibitor like MORF-057?
The most critical potential off-target effect for an α4β7 inhibitor is the unintended inhibition of the α4β1 integrin. The α4β1 integrin is important for lymphocyte trafficking to the central nervous system (CNS). Inhibition of α4β1 has been associated with the risk of developing progressive multifocal leukoencephalopathy (PML), a rare and serious brain infection. Therefore, high selectivity for α4β7 over α4β1 is a crucial safety feature for any α4β7-targeting therapeutic.
Q3: How selective is MORF-057 for α4β7 over α4β1?
Preclinical studies have demonstrated that MORF-057 is highly selective for α4β7 over α4β1. In various in vitro assays, MORF-057 has shown a high degree of selectivity. For instance, one study reported a selectivity of over 41,600-fold for α4β7 over α4β1. Another study using a human whole blood ex vivo assay indicated a selectivity of approximately 700-fold at the IC90 concentration. This high selectivity minimizes the risk of α4β1-related side effects. In a Phase 1 clinical trial, MORF-057 achieved greater than 95% mean receptor occupancy of α4β7 at the three highest doses, while quantifiable levels of α4β1 receptor occupancy were not observed.[3]
Q4: Has MORF-057 been screened against a broad panel of other receptors, enzymes, and ion channels?
While comprehensive data from broad panel screens (e.g., CEREP panels) are not publicly available, the clinical development program for MORF-057 has involved extensive safety and toxicology studies to identify potential off-target effects. Phase 1 and Phase 2 clinical trials have shown MORF-057 to be generally well-tolerated, with no significant off-target safety signals observed.[1][4][5] The most commonly reported adverse events in clinical trials were exacerbation of ulcerative colitis and anemia, which are generally considered to be related to the underlying disease rather than off-target effects of the drug.[1][2]
Troubleshooting Guide: Unexpected Results in Cellular Assays
If you are observing unexpected results in your cellular assays with MORF-057, consider the following troubleshooting steps:
Issue 1: Unexpected changes in cell adhesion or migration in a non-gut-associated cell line.
-
Possible Cause: While highly selective, at very high concentrations, MORF-057 could potentially have minor effects on other integrins or cell adhesion molecules.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: As a positive control, ensure that MORF-057 is inhibiting the adhesion of α4β7-expressing cells (e.g., RPMI-8866) to MAdCAM-1 in your assay system.
-
Titrate MORF-057 Concentration: Perform a dose-response curve to determine if the unexpected effect is only observed at concentrations significantly higher than the reported IC50 for α4β7 inhibition.
-
Use a Negative Control Cell Line: Test MORF-057 on a cell line that does not express α4β7 to see if the effect persists.
-
Assess α4β1 Inhibition: If your cell line expresses α4β1, you can perform a VCAM-1 adhesion assay to experimentally confirm the high selectivity of MORF-057 and rule out significant α4β1 inhibition at the concentrations used.
-
Issue 2: Unexplained changes in cell signaling pathways unrelated to integrin function.
-
Possible Cause: This is less likely given the targeted nature of MORF-057, but off-target interactions can never be completely ruled out without a broad panel screen.
-
Troubleshooting Steps:
-
Consult Publicly Available Data: Review the latest publications and clinical trial data for any newly reported adverse events or mechanistic insights.
-
Use a Structurally Unrelated α4β7 Inhibitor: If available, compare the effects of MORF-057 with another selective α4β7 inhibitor to see if the unexpected signaling is specific to MORF-057's chemical structure.
-
Perform a Rescue Experiment: If the unexpected signaling is due to an off-target effect, it should not be rescued by reactivating the α4β7 pathway.
-
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the selectivity and potency of MORF-057 from preclinical and clinical studies.
Table 1: MORF-057 Selectivity for α4β7 over α4β1
| Assay Type | Cell Line | Selectivity (Fold) | Reference |
| In vitro cell adhesion | RPMI-8866 (α4β7) vs. Jurkat (α4β1) | >41,600 | - |
| Human whole blood ex vivo | - | ~700 (at IC90) | - |
Table 2: MORF-057 Receptor Occupancy in Phase 1 Clinical Trial
| Integrin | Dose Range | Mean Receptor Occupancy | Reference |
| α4β7 | 25 mg - 400 mg (single doses) | >95% at three highest doses | [3] |
| α4β1 | 25 mg - 400 mg (single doses) | Not quantifiable | [3] |
Experimental Protocols
1. Cell Adhesion Assay to Determine α4β7 and α4β1 Inhibition
This protocol provides a general framework for assessing the inhibitory activity of MORF-057 on α4β7- and α4β1-mediated cell adhesion.
-
Materials:
-
α4β7-expressing cells (e.g., RPMI-8866)
-
α4β1-expressing cells (e.g., Jurkat)
-
Recombinant human MAdCAM-1 and VCAM-1
-
96-well plates
-
Calcein-AM (or other fluorescent cell viability dye)
-
MORF-057
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
-
Procedure:
-
Coat 96-well plates with MAdCAM-1 (for α4β7) or VCAM-1 (for α4β1) overnight at 4°C.
-
Wash the plates to remove unbound ligand and block with BSA.
-
Label the cells with Calcein-AM.
-
Pre-incubate the labeled cells with varying concentrations of MORF-057 for 30 minutes at 37°C.
-
Add the cell suspension to the coated wells and incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the IC50 value for inhibition of cell adhesion for both α4β7 and α4β1.
-
Visualizations
Caption: Mechanism of action of MORF-057.
References
- 1. Morphic Reports Positive Topline Results of the EMERALD-1 UC Main Cohort; Orally Administered MORF-057 Achieves Primary Endpoint and Demonstrates Clinically Meaningful Improvements Across Secondary and Exploratory Measures | Nasdaq [nasdaq.com]
- 2. Morphic to Present Positive EMERALD-1 Phase 2a Data for MORF-057 in Patients with Moderate to Severe Ulcerative Colitis in Abstract for UEGW 2023 - BioSpace [biospace.com]
- 3. Morphic Reports Positive Interim Results from Single Ascending Dose Phase 1 Clinical Trial of MORF-057 - BioSpace [biospace.com]
- 4. Morphic Presents New Positive MORF-057 Phase 1 Data at UEG [globenewswire.com]
- 5. A Phase 2 Study of MORF-057, an Oral α4β7 Integrin Inhibitor in Moderately to Severely Active Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
MORF-057 selectivity issues over a4b1 integrin
Welcome to the technical support center for MORF-057. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments related to MORF-057, with a specific focus on its selectivity for the α4β7 integrin over the α4β1 integrin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MORF-057?
A1: MORF-057 is an orally bioavailable small molecule designed to be a selective inhibitor of the α4β7 integrin.[1][2] Its primary mechanism of action is to block the interaction between the α4β7 integrin on the surface of lymphocytes and its ligand, the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is predominantly expressed in the gastrointestinal tract.[2][3] This blockage prevents the migration of lymphocytes from the bloodstream into the intestinal tissue, thereby reducing the inflammation associated with inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[1][3]
Q2: How selective is MORF-057 for α4β7 over α4β1 integrin?
A2: MORF-057 was specifically engineered for high selectivity to avoid targeting the α4β1 integrin, which is involved in lymphocyte migration to the central nervous system.[2] Preclinical studies demonstrated that MORF-057 has a selectivity of over 41,600-fold for α4β7 compared to α4β1.[2] This high selectivity was confirmed in Phase 1 clinical trials, where significant receptor occupancy was observed for α4β7, with no quantifiable levels of α4β1 receptor occupancy detected.[4]
Q3: Why is selectivity for α4β7 over α4β1 important?
A3: While both α4β7 and α4β1 are involved in leukocyte trafficking, their primary ligands and locations of action differ. α4β7 binds to MAdCAM-1, mediating lymphocyte homing to the gut.[3] In contrast, α4β1 binds to vascular cell adhesion molecule-1 (VCAM-1), which is more broadly expressed and plays a crucial role in immune surveillance in various tissues, including the central nervous system.[5] Inhibition of α4β1 has been associated with an increased risk of progressive multifocal leukoencephalopathy (PML), a rare and serious brain infection. Therefore, high selectivity for α4β7 is a critical safety feature to minimize the risk of off-target effects.[2]
Q4: What cell lines are appropriate for studying the selectivity of α4β7 and α4β1 inhibitors?
A4: To assess selectivity, it is essential to use cell lines that differentially express the target integrins. For α4β7, the RPMI-8866 cell line is a suitable model as it expresses high levels of this integrin.[2] For α4β1, the Jurkat cell line is commonly used.[2]
Troubleshooting Guide: Investigating Selectivity Issues
This guide provides a structured approach for researchers who may be encountering unexpected cross-reactivity or a lack of selectivity in their own experiments with α4β7 and α4β1 inhibitors.
| Issue | Potential Cause | Troubleshooting Steps |
| Apparent lack of selectivity in cell adhesion assays | 1. Inappropriate cell line: The chosen cell line may co-express both α4β7 and α4β1, confounding the results. | 1a. Verify integrin expression: Use flow cytometry to confirm the specific integrin expression profile of your cell lines. 1b. Use appropriate cell lines: Employ RPMI-8866 for α4β7 and Jurkat for α4β1 specific assays.[2] |
| 2. Non-specific binding: The compound may be binding non-specifically to the plate or other cell surface proteins. | 2a. Blocking step: Ensure adequate blocking of the plate with an inert protein like bovine serum albumin (BSA). 2b. Include proper controls: Use a negative control (e.g., uncoated wells) and a positive control (a known selective inhibitor). | |
| 3. Ligand promiscuity: The ligand used for coating may not be entirely specific for the intended integrin. | 3a. Use specific ligands: Coat plates with MAdCAM-1 for α4β7 assays and VCAM-1 for α4β1 assays. 3b. Confirm ligand purity: Ensure the purity and activity of the recombinant MAdCAM-1 and VCAM-1. | |
| Inconsistent results in receptor occupancy assays | 1. Antibody competition: The detection antibody may be competing with the inhibitor for binding to the integrin. | 1a. Use non-competing antibodies: Select a fluorescently labeled antibody that binds to a different epitope on the integrin than your inhibitor. 1b. Validate antibody pairs: If using a competitive assay format, ensure the labeled and unlabeled inhibitors have comparable binding affinities. |
| 2. Cell handling and activation state: The handling of primary cells can alter integrin expression and activation state, affecting inhibitor binding. | 2a. Minimize handling time: Process samples quickly and keep them on ice to prevent changes in receptor expression. 2b. Consistent staining protocol: Use a standardized protocol for antibody staining and washing to ensure reproducibility. | |
| 3. Incorrect gating strategy in flow cytometry: An improper gating strategy can lead to the inclusion of unintended cell populations in the analysis. | 3a. Use specific cell surface markers: Use additional markers to accurately identify the lymphocyte population of interest. 3b. Set gates based on controls: Use unstained and single-color controls to set appropriate gates and compensation. |
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the selectivity and potency of MORF-057.
| Parameter | α4β7 Integrin | α4β1 Integrin | Reference |
| Selectivity Fold | >41,600-fold higher | - | [2] |
| Receptor Occupancy (Phase 1, SAD) | >95% at doses ≥ 100mg | Not quantifiable | [4] |
| IC90 (murine gut homing assay) | 7.9 nM | - | [6] |
| IC90 (cell adhesion assay) | 8.8 nM | - | [6] |
| IC90 (murine receptor occupancy) | 20.5 nM | >1500-fold higher | [6] |
Experimental Protocols
Cell Adhesion Assay for Integrin Selectivity
This protocol is a generalized procedure for assessing the selectivity of an inhibitor for α4β7 over α4β1.
Materials:
-
96-well tissue culture plates
-
Recombinant human MAdCAM-1 and VCAM-1
-
RPMI-8866 and Jurkat cells
-
Assay buffer (e.g., HBSS with 1 mM Ca2+/Mg2+)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Test inhibitor (e.g., MORF-057) and controls
-
Cell viability stain (e.g., Calcein-AM)
-
Plate reader
Procedure:
-
Plate Coating: Coat separate wells of a 96-well plate with MAdCAM-1 (for α4β7) and VCAM-1 (for α4β1) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with blocking buffer for 1 hour at room temperature.
-
Cell Preparation: Label RPMI-8866 and Jurkat cells with a viability stain according to the manufacturer's instructions. Resuspend the cells in assay buffer.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test inhibitor or control for 30 minutes at 37°C.
-
Cell Adhesion: Add the cell-inhibitor suspension to the coated wells and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value for each integrin.
Receptor Occupancy Assay by Flow Cytometry
This protocol provides a general framework for measuring the receptor occupancy of an inhibitor on primary cells.
Materials:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
Test inhibitor (e.g., MORF-057)
-
Fluorescently labeled non-competing anti-α4β7 antibody
-
Fluorescently labeled anti-α4β1 antibody
-
Lymphocyte surface markers (e.g., anti-CD3, anti-CD4)
-
Fixable viability dye
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Sample Collection: Collect whole blood or isolate PBMCs from treated and untreated subjects.
-
Inhibitor Treatment (ex vivo): For in vitro experiments, incubate cells with the test inhibitor at various concentrations.
-
Staining:
-
Stain the cells with a fixable viability dye.
-
Add a cocktail of fluorescently labeled antibodies, including the non-competing anti-α4β7 antibody, anti-α4β1 antibody, and lymphocyte markers.
-
Incubate on ice, protected from light.
-
-
Washing: Wash the cells with FACS buffer to remove unbound antibodies.
-
Fixation (Optional): Fix the cells if they are not to be analyzed immediately.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the live, single lymphocyte population of interest.
-
Measure the mean fluorescence intensity (MFI) of the anti-α4β7 and anti-α4β1 antibodies.
-
Calculate receptor occupancy as the percentage reduction in MFI in the presence of the inhibitor compared to the untreated control.
-
Visualizations
Caption: Workflow for a cell adhesion assay to determine inhibitor selectivity.
Caption: Simplified signaling pathways of α4β7 and α4β1 integrins.
References
- 1. rupress.org [rupress.org]
- 2. Vascular Cell Adhesion Molecule-1 Expression and Signaling During Disease: Regulation by Reactive Oxygen Species and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antibody secreting cells are critically dependent on integrin α4β7/MAdCAM-1 for intestinal recruitment and control of the microbiota during chronic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]
- 6. Alpha4 integrin binding interfaces on VCAM-1 and MAdCAM-1. Integrin binding footprints identify accessory binding sites that play a role in integrin specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
MORF-057 Pharmacodynamic Biomarker Interpretation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting pharmacodynamic (PD) biomarker data from studies involving MORF-057. This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MORF-057?
MORF-057 is an orally administered, selective small molecule inhibitor of the α4β7 integrin.[1][2] Its mechanism of action involves blocking the interaction between the α4β7 integrin on the surface of lymphocytes and the mucosal vascular addressin cell adhesion molecule 1 (MAdCAM-1) in the gut.[3] This inhibition prevents the migration of lymphocytes from the bloodstream into the intestinal tissue, thereby reducing the inflammatory processes characteristic of inflammatory bowel diseases (IBD) such as ulcerative colitis.[1][3]
Q2: What are the key pharmacodynamic biomarkers to assess MORF-057 activity?
The key PD biomarkers for MORF-057 are:
-
α4β7 Receptor Occupancy (RO): Measures the extent to which MORF-057 is bound to its target integrin on circulating lymphocytes.
-
Circulating Lymphocyte Subsets: Specifically, an increase in the population of circulating β7high CD4+ T memory cells, which are sequestered in the blood due to the blockage of their trafficking to the gut.[4][5]
-
CCR9 mRNA Levels: An increase in the expression of CCR9 mRNA in peripheral blood mononuclear cells (PBMCs), as CCR9 is a chemokine receptor expressed on gut-homing lymphocytes.[4][5]
Q3: What level of receptor occupancy is considered effective for MORF-057?
Phase 1 and 2a clinical trial data have shown that MORF-057 can achieve near-complete saturation of the α4β7 receptor.[4][5][6] In the EMERALD-1 Phase 2a study, a median receptor occupancy of over 99% was observed and sustained at week 12.[7][8] This high level of receptor occupancy is associated with the observed pharmacodynamic effects on lymphocyte trafficking.
Q4: How do changes in circulating lymphocyte subsets correlate with MORF-057's mechanism of action?
By blocking the α4β7-MAdCAM-1 interaction, MORF-057 prevents gut-tropic T cells from leaving the bloodstream and entering the intestinal tissue. This leads to a measurable increase in the number of these cells, particularly β7high CD4+ T memory cells, in the peripheral circulation.[4][5] This change serves as a direct indicator of the drug's intended biological effect.
Quantitative Data Summary
The following tables summarize key quantitative data from the MORF-057 EMERALD-1 Phase 2a clinical trial in patients with moderate to severe ulcerative colitis.[6][7][8][9][10]
Table 1: EMERALD-1 Phase 2a Efficacy and Clinical Endpoints (12 Weeks)
| Endpoint | Result | p-value |
| Mean Change from Baseline in Robarts Histopathology Index (RHI) Score | -6.4 | 0.0019 |
| Clinical Remission (modified Mayo Clinic Score - mMCS) | 25.7% | N/A |
| Clinical Response (mMCS) | 45.7% | N/A |
| Endoscopic Improvement | 25.7% | N/A |
Table 2: EMERALD-1 Phase 2a Pharmacodynamic Biomarker Data (12 Weeks)
| Biomarker | Result |
| Median α4β7 Receptor Occupancy | >99% |
| Change in Circulating β7high CD4+ T memory cells | Significant and sustained increase |
| Change in CCR9 mRNA levels | Significant and sustained increase |
Experimental Protocols and Methodologies
α4β7 Receptor Occupancy and Lymphocyte Subset Analysis by Flow Cytometry
This protocol provides a general framework for the analysis of α4β7 receptor occupancy and lymphocyte subsets. Specific antibody clones and fluorochromes should be optimized for the instrument in use.
1. Sample Preparation:
-
Collect peripheral whole blood in K2EDTA tubes.
-
Process samples within 24 hours of collection.
-
For receptor occupancy, a competitive binding assay format may be employed where a fluorescently labeled ligand or antibody that binds to α4β7 is used in the presence and absence of MORF-057.
2. Antibody Staining:
-
Aliquot 100 µL of whole blood into flow cytometry tubes.
-
Add a pre-titered cocktail of fluorochrome-conjugated antibodies. A representative panel would include:
-
CD45 (for lymphocyte gating)
-
CD3 (T-cell marker)
-
CD4 (Helper T-cell marker)
-
CD45RA and CCR7 (to differentiate naive, central memory, and effector memory T cells)
-
β7 integrin (to identify β7high populations)
-
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Lyse red blood cells using a validated lysing solution.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 300-500 µL of PBS for acquisition.
3. Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a calibrated flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to identify the lymphocyte population, confirmed with a CD45 vs. SSC gate.
-
Gate on CD3+ T cells, and subsequently on CD4+ helper T cells.
-
Within the CD4+ population, identify memory subsets (e.g., central memory, effector memory) using CD45RA and CCR7.
-
Quantify the percentage of β7high cells within the CD4+ effector memory T cell population.
CCR9 mRNA Quantification by RT-qPCR
This protocol outlines the steps for quantifying CCR9 mRNA levels from peripheral blood mononuclear cells (PBMCs).
1. Sample Collection and RNA Isolation:
-
Collect whole blood in PAXgene Blood RNA tubes.
-
Isolate total RNA from PBMCs according to the PAXgene tube manufacturer's protocol or another validated method.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and check for integrity (e.g., via gel electrophoresis or a Bioanalyzer).
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[11] Follow the manufacturer's instructions.
3. Real-Time Quantitative PCR (RT-qPCR):
-
Prepare the qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for CCR9 and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or a TaqMan probe-based master mix
-
-
Run the qPCR reaction on a real-time PCR instrument with a thermal cycling protocol typically including an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[12]
-
Include no-template controls to check for contamination.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for CCR9 and the housekeeping gene.
-
Calculate the relative expression of CCR9 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and a baseline (pre-treatment) sample.[13]
Troubleshooting Guides
Flow Cytometry Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of lymphocyte populations | - Inappropriate antibody titration- Incorrect instrument settings (voltage, compensation)- Degraded reagents | - Re-titer antibodies to determine optimal concentration.- Optimize instrument settings using control samples.- Check reagent expiration dates and storage conditions. |
| High background fluorescence | - Inadequate washing- Non-specific antibody binding- Cell death/debris | - Increase the number of wash steps.- Include an Fc block step to reduce non-specific binding.- Use a viability dye to exclude dead cells from the analysis. |
| Low cell count | - Suboptimal blood sample quality- Cell loss during sample processing | - Ensure proper sample collection and storage.- Handle samples gently to minimize cell lysis.- Optimize centrifugation speed and duration. |
RT-qPCR Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No amplification or late amplification | - Poor RNA quality/quantity- Inefficient reverse transcription- PCR inhibitors present | - Re-isolate RNA and ensure high purity and integrity.- Optimize the reverse transcription reaction.- Dilute the cDNA template to reduce inhibitor concentration. |
| Non-specific amplification (multiple peaks in melt curve) | - Suboptimal primer design- Incorrect annealing temperature | - Design new primers with higher specificity.- Perform a temperature gradient PCR to determine the optimal annealing temperature. |
| High variability between replicates | - Pipetting errors- Inhomogeneous sample/reagent mixing | - Use calibrated pipettes and practice consistent pipetting technique.- Ensure thorough mixing of all reaction components. |
Signaling Pathway
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. MORF-057 for Ulcerative Colitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Morphic Presents Positive Preclinical Data Supporting MORF-057 as an Oral Inhibitor of the α4β7 Integrin and Potential Treatment for Inflammatory Bowel Disease - BioSpace [biospace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Morphic Reports Positive Topline Results of the EMERALD-1 UC Main Cohort; Orally Administered MORF-057 Achieves Primary Endpoint and Demonstrates Clinically Meaningful Improvements Across Secondary and Exploratory Measures | Nasdaq [nasdaq.com]
- 7. Morphic to Present Positive EMERALD-1 Phase 2a Data for MORF-057 in Patients with Moderate to Severe Ulcerative Colitis in Abstract for UEGW 2023 - BioSpace [biospace.com]
- 8. Morphic to Present Positive EMERALD-1 Phase 2a Data for [globenewswire.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. hcplive.com [hcplive.com]
- 11. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. CCR9 overexpression promotes T-ALL progression by enhancing cholesterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential adverse effects related to MORF-057 in animal studies. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is MORF-057 and what is its mechanism of action?
A1: MORF-057 is an investigational, orally administered small molecule inhibitor of α4β7 integrin.[1][2] Its mechanism of action involves selectively blocking the α4β7 integrin on the surface of lymphocytes. This prevents their interaction with the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) in the gastrointestinal tract, thereby reducing the migration of these immune cells into the gut tissue and mitigating inflammation associated with inflammatory bowel disease (IBD).[2][3] This targeted action is similar to the approved monoclonal antibody, vedolizumab.[2]
Q2: What are the known adverse effects of MORF-057 in human clinical trials?
A2: In Phase 1 and 2 clinical trials, MORF-057 has been generally well-tolerated.[4][5] The most commonly reported treatment-emergent adverse events (TEAEs) in patients with ulcerative colitis were exacerbation of the underlying disease and anemia.[2] It was noted that anemia typically occurred in patients who had anemia at the start of the study.[2] No serious treatment-related adverse events or significant safety signals have been identified in these early human studies.[2][5]
Q3: Is there specific information on MORF-057-related adverse effects in animal studies?
A3: Publicly available data on specific adverse effects of MORF-057 in preclinical animal studies is limited. A clinical study protocol has mentioned that non-clinical data suggest no risk to the mother or fetus.[6] Preclinical characterization has shown favorable pharmacokinetic properties across different animal species.[3] Given the limited direct data on MORF-057, it is useful to consider the preclinical safety profile of vedolizumab, a monoclonal antibody with the same mechanism of action.
Q4: What is the preclinical safety profile of the related α4β7 integrin inhibitor, vedolizumab?
A4: Preclinical toxicology studies of vedolizumab in rabbits and cynomolgus monkeys have not shown any maternal or developmental toxicity.[7][8] In these studies, there were no adverse effects on maternal body weight, food consumption, or fetal development.[7][8] Another study in cotton top tamarins, a primate model for colitis, showed no evidence of liver or renal toxicity, or leukopenia. A trend towards lymphocytosis (an increase in the number of lymphocytes in the blood) was observed, which is consistent with the mechanism of action of blocking lymphocyte trafficking to the gut.[9]
Troubleshooting Guide for MORF-057 Animal Studies
This guide addresses potential issues that may be encountered during in vivo experiments with MORF-057.
| Observed Issue | Potential Cause | Recommended Action |
| Exacerbation of Colitis Symptoms (e.g., increased weight loss, diarrhea, rectal bleeding) | This may be related to the natural progression of the induced colitis model or, in rare cases, an unexpected response to the compound. | 1. Confirm Disease Model Consistency: Ensure that the observed symptoms are not within the expected range of variability for the specific colitis model being used.2. Dose-Response Evaluation: If the effect is observed across multiple dose groups, consider if the dosage needs adjustment.3. Histopathological Analysis: At the end of the study, perform a thorough histological examination of the colon to assess inflammation levels. |
| Anemia (Observed as pallor, confirmed by hematology) | While reported in human trials in patients with pre-existing anemia, this could be a secondary effect of severe colitis (e.g., due to bleeding). | 1. Baseline Hematology: Always perform baseline blood counts before starting the study to identify any pre-existing conditions.2. Monitor for Blood Loss: Check for signs of gastrointestinal bleeding.3. Supportive Care: If anemia is severe, consult with a veterinarian about supportive care options, such as iron supplementation, as was done in human trials.[2] |
| Lymphocytosis (Increased lymphocyte count in peripheral blood) | This is an expected pharmacodynamic effect of α4β7 integrin inhibition, as lymphocytes are prevented from migrating into the gut tissue and remain in circulation. | 1. Monitor Lymphocyte Subsets: Use flow cytometry to analyze lymphocyte populations in the blood. An increase in α4β7+ memory T-helper lymphocytes would be consistent with the drug's mechanism of action.[10]2. No Intervention Required: This is generally not considered an adverse effect but rather an indicator of target engagement. |
| Lack of Efficacy | This could be due to insufficient dosing, issues with drug formulation or administration, or the specific animal model used. | 1. Verify Dosing and Formulation: Double-check all calculations and ensure the stability and solubility of the MORF-057 formulation.2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma concentrations of MORF-057 and assess receptor occupancy to confirm target engagement.3. Re-evaluate Animal Model: Consider if the chosen colitis model is appropriate for evaluating the therapeutic mechanism of MORF-057. |
Quantitative Data Summary
Table 1: Treatment-Emergent Adverse Events (TEAEs) from MORF-057 Phase 2a (EMERALD-1) Clinical Trial in Humans with Ulcerative Colitis [2]
| Adverse Event | Frequency | Notes |
| Ulcerative Colitis Exacerbation | 11.4% | Considered Grade 3 TEAEs, consistent with the underlying disease. |
| Anemia | 8.6% | Occurred in patients with anemia at baseline. |
Table 2: Summary of Preclinical Toxicology Findings for Vedolizumab (an α4β7 integrin monoclonal antibody)
| Animal Model | Key Findings | Reference |
| Pregnant Rabbits | No maternal or developmental toxicity observed. | [7] |
| Pregnant Cynomolgus Monkeys | No maternal or developmental toxicity observed. | [7][8] |
| Cotton Top Tamarins with Colitis | No liver toxicity, renal toxicity, or leukopenia. A trend towards lymphocytosis was noted. | |
| Healthy Cynomolgus Monkeys | No adverse clinical effects. Reduction in leukocytes in gastrointestinal tissue, with a corresponding increase in α4β7+ memory helper T-lymphocytes in peripheral blood. No systemic immunosuppression. |
Experimental Protocols
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis Model for Efficacy and Safety Assessment
-
Animal Model: C57BL/6 mice are commonly used as they are susceptible to DSS-induced colitis.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days. The concentration and duration can be adjusted to achieve the desired severity of colitis.
-
MORF-057 Administration: Begin oral administration of MORF-057 (in a suitable vehicle) 1-2 days before DSS administration and continue daily throughout the study. Include a vehicle control group.
-
Monitoring:
-
Daily: Record body weight, stool consistency, and presence of blood in the feces (Disease Activity Index - DAI).
-
Endpoint: At the end of the study (typically day 7-10), collect blood for hematology and PK/PD analysis. Euthanize the mice and collect the colon for measurement of length and histopathological analysis.
-
-
Key Readouts:
-
Change in body weight.
-
DAI score.
-
Colon length (shorter colon indicates more severe inflammation).
-
Histological score of inflammation and tissue damage.
-
Peripheral blood lymphocyte counts.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of MORF-057.
Experimental Workflow
Caption: General workflow for a MORF-057 efficacy and safety study in a mouse model of colitis.
Troubleshooting Logic
Caption: Decision-making process for managing common observations in MORF-057 animal studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Morphic to Present Positive EMERALD-1 Phase 2a Data for MORF-057 in Patients with Moderate to Severe Ulcerative Colitis in Abstract for UEGW 2023 - BioSpace [biospace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. sec.gov [sec.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Evaluation of the Developmental Toxicity of Vedolizumab, an α4β7 Receptor Antagonist, in Rabbit and Nonhuman Primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Developmental Toxicity of Vedolizumab, an α4β7 Receptor Antagonist, in Rabbit and Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A product review of vedolizumab in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exclusive antagonism of the α4 β7 integrin by vedolizumab confirms the gut-selectivity of this pathway in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
MORF-057 resistance mechanisms in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for conducting preclinical studies with MORF-057, a selective oral inhibitor of α4β7 integrin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MORF-057?
A1: MORF-057 is an orally bioavailable small molecule that selectively inhibits the α4β7 integrin.[1][2][3] This integrin is found on the surface of a subset of lymphocytes that are responsible for trafficking to the gastrointestinal tract.[4][5] MORF-057 blocks the interaction between α4β7 and its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is expressed on the endothelial cells of gut blood vessels.[4] By preventing this interaction, MORF-057 inhibits the migration of these lymphocytes from the bloodstream into the intestinal tissue, thereby reducing gut inflammation.[1][4]
Q2: How potent and selective is MORF-057 in preclinical models?
A2: Preclinical studies have demonstrated that MORF-057 is a highly potent and selective inhibitor of α4β7 integrin. It exhibits sub-nanomolar to single-digit nanomolar potency in various biochemical and cell-based functional assays.[2] Importantly, MORF-057 shows high selectivity for α4β7 over other integrins, including a greater than 41,600-fold selectivity over α4β1.[1] This high selectivity is crucial as the inhibition of α4β1 has been associated with the migration of lymphocytes to the central nervous system.[1]
Q3: What are the expected pharmacodynamic effects of MORF-057 in vivo?
A3: In preclinical animal models, such as mice and non-human primates (NHPs), oral administration of MORF-057 leads to a dose-dependent increase in the number of circulating β7-high CD4+ T memory cells.[2] This is a key pharmacodynamic biomarker indicating that the drug is effectively preventing these gut-homing lymphocytes from leaving the bloodstream and entering the intestinal tissue.[2] This effect is similar to that observed with the monoclonal antibody vedolizumab, a clinically approved α4β7 inhibitor.[2]
Troubleshooting Guides
Issue 1: Lower than expected potency of MORF-057 in an in vitro cell adhesion assay.
| Potential Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | Ensure the cell-based assays are conducted under physiologically relevant conditions. For instance, the presence of manganese (Mn2+) can artificially increase the affinity of some inhibitors to the target and may not reflect the true potency.[2] It is recommended to use assays with physiological concentrations of magnesium (Mg2+). |
| Cell Line Integrity | Verify the expression levels of α4β7 integrin on the surface of the cell line being used (e.g., RPMI8866). Low or variable expression will lead to inconsistent results. Regularly check cell line phenotype via flow cytometry. |
| Ligand Coating Issues | Confirm the proper coating of MAdCAM-1 on the assay plates. Inconsistent coating can lead to high variability and an apparent decrease in inhibitor potency. |
Issue 2: Lack of in vivo efficacy in a preclinical model of colitis despite achieving target plasma concentrations.
| Potential Cause | Troubleshooting Step |
| Alternative Inflammatory Pathways | The preclinical model may rely on inflammatory pathways that are not solely dependent on α4β7-mediated lymphocyte trafficking. Investigate the role of other adhesion molecules and chemokine pathways in your model. For instance, consider the involvement of the α4β1-VCAM-1 or αLβ2-ICAM-1 pathways.[6] |
| Integrin Conformational State | The activation state of α4β7 can be influenced by different chemokines, which may alter its ligand specificity.[7] The specific chemokine milieu in your preclinical model might favor a conformational state of α4β7 that is less susceptible to inhibition by MORF-057. |
| Upregulation of Compensatory Pathways | Prolonged inhibition of the α4β7 pathway might lead to the upregulation of other lymphocyte trafficking mechanisms. Analyze the expression of other integrins and adhesion molecules on lymphocytes and endothelial cells in treated animals. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of MORF-057
| Assay Type | Target | Cell Line | Ligand | IC50 (nM) | Selectivity (fold vs. α4β1) | Reference |
| Cell Adhesion Assay | α4β7 | RPMI8866 | MAdCAM-1 | single-digit | >41,600 | [1][2] |
| Cell Adhesion Assay | α4β1 | Jurkat | VCAM-1 | > single-digit | N/A | [2] |
| Radioligand Competition Assay | α4β7 | Purified Protein | N/A | sub-nanomolar | High | [2] |
Experimental Protocols
1. In Vitro Cell Adhesion Assay
This protocol is a generalized procedure based on the principles described in the preclinical characterization of α4β7 inhibitors.[2]
-
Objective: To determine the potency of MORF-057 in inhibiting the adhesion of α4β7-expressing cells to MAdCAM-1.
-
Materials:
-
RPMI8866 cells (expressing α4β7)
-
96-well assay plates
-
Recombinant human MAdCAM-1
-
MORF-057
-
Calcein-AM (or other fluorescent dye for cell labeling)
-
Assay buffer (e.g., HBSS with physiological concentrations of Mg2+/Ca2+)
-
-
Procedure:
-
Coat 96-well plates with MAdCAM-1 overnight at 4°C.
-
Wash the plates to remove unbound MAdCAM-1.
-
Label RPMI8866 cells with Calcein-AM.
-
Prepare serial dilutions of MORF-057.
-
Pre-incubate the labeled cells with the different concentrations of MORF-057.
-
Add the cell/compound mixture to the MAdCAM-1 coated plates.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Gently wash the plates to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
2. In Vivo Pharmacodynamic (Lymphocyte Trafficking) Assay in Mice
This protocol is based on the description of acute pharmacodynamic assays for α4β7 inhibitors.[2]
-
Objective: To evaluate the effect of MORF-057 on the trafficking of gut-homing lymphocytes in vivo.
-
Materials:
-
Mice (e.g., C57BL/6)
-
MORF-057 formulated for oral administration
-
Anti-mouse antibodies for flow cytometry (e.g., anti-CD4, anti-CD45, anti-β7)
-
Blood collection supplies
-
Flow cytometer
-
-
Procedure:
-
Administer MORF-057 or vehicle control orally to the mice.
-
At various time points post-dosing, collect peripheral blood samples.
-
Lyse red blood cells.
-
Stain the remaining white blood cells with fluorescently labeled antibodies against CD4, CD45, and β7.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of β7-high CD4+ T cells in the peripheral blood.
-
Compare the results from the MORF-057-treated groups to the vehicle control group. An increase in circulating β7-high CD4+ T cells indicates inhibition of their trafficking to the gut.
-
Visualizations
Caption: MORF-057 selectively inhibits the α4β7 integrin on lymphocytes, preventing their binding to MAdCAM-1 on gut endothelial cells.
Caption: Workflow for assessing the in vivo pharmacodynamic effect of MORF-057 on lymphocyte trafficking.
Caption: A logical approach to troubleshooting unexpected in vivo results with MORF-057.
References
- 1. Morphic Presents Positive Preclinical Data Supporting MORF-057 as an Oral Inhibitor of the α4β7 Integrin and Potential Treatment for Inflammatory Bowel Disease - BioSpace [biospace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. MORF-057 by Eli Lilly and Co for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 4. academic.oup.com [academic.oup.com]
- 5. An Overview of the Mechanism of Action of the Monoclonal Antibody Vedolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Putative biomarkers of vedolizumab resistance and underlying inflammatory pathways involved in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin α4β7 switches its ligand specificity via distinct conformer-specific activation - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential MORF-057-induced anemia in research models
MORF-057 Technical Support Center
Welcome to the technical support center for MORF-057. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and mitigating potential MORF-057-induced anemia in preclinical research models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is MORF-057 and its mechanism of action?
A1: MORF-057 is an investigational small molecule inhibitor of Tyrosine Kinase X (TKX). TKX is a critical component of the "SignalPath-A" pathway, which is frequently dysregulated in certain cancers. By inhibiting TKX, MORF-057 aims to reduce tumor cell proliferation and survival.
Q2: Why might MORF-057 induce anemia?
A2: TKX, the target of MORF-057, also plays a role in normal physiological processes, including the differentiation and maturation of erythroid progenitor cells in the bone marrow.[1][2] Inhibition of TKX by MORF-057 can interfere with erythropoiesis, the process of red blood cell production, leading to a decrease in circulating red blood cells and consequently, anemia.[3] This is considered an on-target, off-tissue toxicity.
Q3: What are the early signs of MORF-057-induced anemia to monitor in research models (e.g., mice)?
A3: Early signs in rodent models can be subtle. Researchers should look for:
-
Pallor of the ears, paws, and mucous membranes.
-
Reduced activity, lethargy, or exercise intolerance.
-
Increased respiratory rate.
-
Significant changes in complete blood count (CBC) parameters, particularly hemoglobin, hematocrit, and red blood cell count.
Q4: What are the recommended routine monitoring parameters and schedule?
A4: Routine monitoring is crucial for early detection. We recommend the following hematological monitoring schedule for rodent models undergoing MORF-057 treatment.
Table 1: Recommended Hematological Monitoring Schedule for Rodent Models
| Time Point | Frequency | Key Parameters to Measure |
|---|---|---|
| Baseline (Pre-treatment) | Once | Complete Blood Count (CBC) with differential, Reticulocyte count |
| During Treatment (Weeks 1-4) | Weekly | CBC with differential, Reticulocyte count |
| During Treatment (After Week 4) | Bi-weekly | CBC with differential, Reticulocyte count |
| Post-Treatment | Once (e.g., 2 weeks after final dose) | CBC with differential, Reticulocyte count |
Q5: Can MORF-057 be co-administered with supportive therapies to mitigate anemia?
A5: Preclinical studies exploring co-administration with erythropoiesis-stimulating agents (ESAs) are underway. However, the potential for ESAs to interfere with the anti-tumor efficacy of MORF-057 needs to be carefully evaluated for each specific tumor model. Dose reduction or modification of MORF-057 may be a more immediate strategy to manage anemia.
Troubleshooting Guide
Issue 1: A significant drop in hemoglobin (>2 g/dL) and hematocrit (>6%) is observed after one week of treatment. What are the immediate steps?
-
Step 1: Confirm the Finding: Repeat the CBC measurement from a fresh sample to rule out sampling error or sample clotting.[4][5]
-
Step 2: Assess Animal Welfare: Perform a clinical assessment of the animal. If signs of distress (severe lethargy, respiratory difficulty) are present, consult with the institutional veterinarian. Euthanasia may be required based on IACUC guidelines.
-
Step 3: Evaluate Reticulocyte Count: A low or inadequate reticulocyte count in the face of anemia suggests impaired bone marrow response, consistent with MORF-057's mechanism.[6]
-
Step 4: Consider Dose Modification: If the animal is stable, consider a dose reduction of MORF-057 (e.g., by 25-50%) or a temporary dosing holiday (e.g., 3-5 days) and monitor for hematological recovery.
-
Step 5: Investigate Other Causes: While MORF-057 is the likely cause, ensure other factors like blood loss from sampling or underlying health issues are not contributing.[7][8]
Table 2: Example Anemia Grading and Recommended Actions in Mice
| Anemia Grade | Hematocrit (HCT) % Drop from Baseline | Hemoglobin (Hgb) g/dL Drop from Baseline | Recommended Action |
|---|---|---|---|
| Mild | 1-15% | 0.5 - 2.0 | Continue treatment with increased monitoring (twice weekly). |
| Moderate | 16-30% | 2.1 - 4.0 | Reduce MORF-057 dose by 50% or initiate a 3-day dosing holiday. Monitor recovery. |
| Severe | >30% | >4.0 | Immediately halt MORF-057 treatment. Consult veterinarian for supportive care. Consider study endpoint. |
Issue 2: How can I differentiate between MORF-057-induced anemia and anemia caused by study procedures, such as frequent blood sampling?
-
Blood Sampling Volume: Ensure that blood collection volumes and frequencies adhere to institutional guidelines (e.g., typically no more than 10% of total blood volume every 2 weeks for mice).[9] Exceeding these limits can itself induce anemia.
-
Control Group Analysis: Compare the hematological parameters of the MORF-057-treated group with a vehicle-treated control group that undergoes the exact same sampling schedule. If the control group does not show anemia, the effect is likely drug-induced.
-
Reticulocyte Response: Anemia from blood loss typically triggers a robust reticulocyte response (regenerative anemia).[8] MORF-057-induced anemia is expected to be non-regenerative or poorly regenerative due to the inhibition of erythropoiesis.
Issue 3: My model is showing signs of hemolysis (e.g., red-tinged plasma, hemoglobinuria). Is this an expected effect of MORF-057?
-
Mechanism of Action: The primary mechanism of MORF-057 is the suppression of red blood cell production, not their destruction (hemolysis).[10][11] Therefore, hemolysis is an unexpected finding.
-
Troubleshooting Steps:
-
Rule out sampling artifact: Hemolysis is a common artifact of poor blood collection or sample handling.[5] Ensure proper technique.
-
Investigate other causes: Consider co-morbidities or other study agents that might induce hemolysis.
-
Contact Support: If true intravascular hemolysis is confirmed, it may represent a novel toxicity. Please contact our scientific support team to report the finding.
-
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) and Reticulocyte Analysis in Mice
-
Blood Collection:
-
Analysis:
-
Analyze the sample within one hour of collection using a hematology analyzer calibrated for mouse blood.[4][5] If immediate analysis is not possible, store the sample at 2-8°C for up to 8 hours.[4]
-
Key parameters to record include: Red Blood Cells (RBC), Hemoglobin (Hgb), Hematocrit (HCT), Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), and Reticulocyte Percentage (%RETIC).
-
-
Blood Smear Preparation:
-
Prepare a peripheral blood smear immediately after collection, before any potential storage.
-
Stain with a Romanowsky-type stain (e.g., Wright-Giemsa) and examine for red blood cell morphology.
-
Protocol 2: Bone Marrow Smear Preparation and Analysis
-
Sample Collection:
-
At the study endpoint, humanely euthanize the mouse according to approved IACUC protocols.
-
Excise the femur and tibia. Clean the bones of excess tissue.
-
Cut the ends of the bones and flush the marrow cavity with 1 mL of PBS containing 2% FBS and EDTA using a 25-gauge needle and syringe.
-
-
Smear Preparation:
-
Staining and Analysis:
-
Stain the slides with Wright-Giemsa stain.
-
Under a microscope, perform a 500-cell differential count to determine the ratio of myeloid to erythroid precursors (M:E ratio).[14][16] A high M:E ratio in an anemic animal suggests erythroid hypoplasia, consistent with MORF-057's mechanism.
-
Assess the morphology and maturation sequence of the erythroid lineage.[16][17]
-
Visualizations
Caption: MORF-057 inhibits TKX, blocking tumor pathways and erythropoiesis.
Caption: Experimental workflow for monitoring and managing anemia.
Caption: Logical diagram for troubleshooting potential causes of anemia.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein kinases and phosphatases are involved in erythropoietin-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CK2β Regulates Hematopoietic Stem Cell Biology and Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.ilabsolutions.com [content.ilabsolutions.com]
- 5. MPD: JaxCC1: project protocol [phenome.jax.org]
- 6. merckvetmanual.com [merckvetmanual.com]
- 7. eclinpath.com [eclinpath.com]
- 8. Regenerative Anemias in Animals - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]
- 9. cea.unizar.es [cea.unizar.es]
- 10. m.youtube.com [m.youtube.com]
- 11. Drug-induced hemolytic anemia. | Semantic Scholar [semanticscholar.org]
- 12. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 13. idexxbioanalytics.com [idexxbioanalytics.com]
- 14. islh.org [islh.org]
- 15. hematology.org [hematology.org]
- 16. eclinpath.com [eclinpath.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to MORF-057 and Vedolizumab for α4β7 Integrin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of MORF-057 and vedolizumab, two therapeutic agents targeting the α4β7 integrin for the treatment of inflammatory bowel diseases (IBD). Both drugs aim to reduce gut inflammation by inhibiting the trafficking of lymphocytes to the intestinal mucosa. This document summarizes their mechanisms of action, presents available clinical and preclinical data in a comparative format, and outlines the experimental protocols for key studies.
Mechanism of Action: Targeting Lymphocyte Trafficking
Both MORF-057 and vedolizumab function by antagonizing the α4β7 integrin, a protein expressed on the surface of a subset of T lymphocytes that plays a crucial role in their migration to the gastrointestinal tract.[1] By binding to α4β7, these drugs block its interaction with the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is primarily expressed on the endothelial cells of blood vessels in the gut.[2][3] This inhibition prevents these immune cells from leaving the bloodstream and entering the intestinal tissue, thereby reducing the inflammatory cascade characteristic of diseases like ulcerative colitis and Crohn's disease.[2][4]
Vedolizumab is a humanized monoclonal antibody administered intravenously, while MORF-057 is an orally available small molecule inhibitor.[1][2][4] The oral administration of MORF-057 presents a potential advantage in terms of patient convenience.[4] Preclinical studies have shown MORF-057 to be highly selective for α4β7 over the α4β1 integrin, which is important for avoiding potential central nervous system side effects associated with broader α4 integrin inhibition.[5]
Below is a diagram illustrating the signaling pathway and the mechanism of inhibition.
Comparative Data
The following tables summarize the available quantitative data for MORF-057 and vedolizumab, focusing on their characteristics and clinical efficacy in ulcerative colitis. It is important to note that the data for MORF-057 are from an earlier phase, open-label trial (EMERALD-1), while the data for vedolizumab are from a larger, placebo-controlled Phase 3 trial (GEMINI 1). Direct comparison should therefore be made with caution.
Table 1: General Characteristics
| Feature | MORF-057 | Vedolizumab |
| Drug Class | Small molecule | Humanized monoclonal antibody |
| Target | α4β7 integrin | α4β7 integrin |
| Administration | Oral | Intravenous infusion |
| Developer | Morphic Therapeutic (acquired by Eli Lilly) | Takeda Pharmaceutical Company |
| Development Phase (UC) | Phase 2 | Approved |
Table 2: Clinical Efficacy in Moderately to Severely Active Ulcerative Colitis (Induction Phase)
| Endpoint | MORF-057 (EMERALD-1, Week 12)[1][4][6] | Vedolizumab (GEMINI 1, Week 6)[7][8] | Placebo (GEMINI 1, Week 6)[7][8] |
| Clinical Response | 45.7% | 47.1% | 25.5% |
| Clinical Remission | 25.7% (mMCS) | 16.9% (Mayo Score) | 5.4% (Mayo Score) |
| Endoscopic Improvement | 25.7% | 40.9% (Mucosal Healing) | 24.8% (Mucosal Healing) |
| Primary Histologic Endpoint | -6.4 mean change in RHI score | Not a primary endpoint | Not a primary endpoint |
mMCS: modified Mayo Clinic Score; RHI: Robarts Histopathology Index
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below.
MORF-057: EMERALD-1 (Phase 2a)[3][6][9]
-
Study Design: An open-label, single-arm, multicenter Phase 2a trial.[3][6]
-
Patient Population: 35 adults with moderately to severely active ulcerative colitis.[6]
-
Intervention: MORF-057 100 mg administered orally twice daily for a 12-week induction period, followed by a 40-week maintenance period.[2][6]
-
Primary Efficacy Endpoint: Change from baseline in the Robarts Histopathology Index (RHI) score at week 12.[3][6]
-
Secondary Efficacy Endpoints:
-
Pharmacodynamic Assessments: α4β7 receptor occupancy and lymphocyte subset trafficking were measured.[6]
The following diagram outlines the workflow of the EMERALD-1 trial.
Vedolizumab: GEMINI 1 (Phase 3)[7][8][10][11]
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial with separate induction and maintenance phases.[7][9]
-
Patient Population: Adults with moderately to severely active ulcerative colitis who had failed at least one conventional therapy.[8][9]
-
Intervention (Induction): Patients were randomized (3:2) to receive either vedolizumab 300 mg or placebo as an intravenous infusion at weeks 0 and 2.[7]
-
Primary Efficacy Endpoint (Induction): Clinical response at week 6, defined as a decrease in the complete Mayo Score of ≥3 points and ≥30% from baseline, with a decrease of ≥1 point on the rectal bleeding subscale or an absolute rectal bleeding score of 0 or 1.[10]
-
Secondary Efficacy Endpoints (Induction):
-
Maintenance Phase: Patients who responded to vedolizumab at week 6 were re-randomized to receive vedolizumab every 8 weeks, every 4 weeks, or placebo for up to 52 weeks.[11]
The logical relationship of the GEMINI 1 trial design is depicted below.
Conclusion
Both MORF-057 and vedolizumab are promising therapies that leverage the targeted inhibition of α4β7 integrin to treat ulcerative colitis. Vedolizumab is an established, effective treatment with a well-documented clinical profile from large-scale Phase 3 trials. MORF-057, while in an earlier stage of development, has shown promising initial efficacy and offers the significant potential advantage of oral administration. Further data from ongoing and future randomized, controlled trials of MORF-057 will be crucial for a more direct and definitive comparison with vedolizumab. Researchers and clinicians should consider the differences in administration, the robustness of the existing clinical data, and the specific needs of their patient populations when evaluating these two agents.
References
- 1. Morphic to Present Positive EMERALD-1 Phase 2a Data for [globenewswire.com]
- 2. A Phase 2 Study of MORF-057, an Oral α4β7 Integrin Inhibitor in Moderately to Severely Active Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. hcplive.com [hcplive.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Morphic to Present Positive EMERALD-1 Phase 2a Data for MORF-057 in Patients with Moderate to Severe Ulcerative Colitis in Abstract for UEGW 2023 - BioSpace [biospace.com]
- 7. Induction and Maintenance Therapy with Vedolizumab, a Novel Biologic Therapy for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ulcerative Colitis Clinical Trials for ENTYVIO® (vedolizumab) [entyviohcp.com]
- 9. Efficacy and safety of vedolizumab in ulcerative colitis in patients from Asian countries in the GEMINI 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irjournal.org [irjournal.org]
- 11. irjournal.org [irjournal.org]
MORF-057: A Sharpshooter in the Battle Against Inflammatory Bowel Disease
A new oral medication, MORF-057, is demonstrating a highly selective approach to treating inflammatory bowel diseases (IBD) like ulcerative colitis and Crohn's disease. This high selectivity for its target, the α4β7 integrin, may offer significant advantages over existing therapies by minimizing off-target effects and potentially improving safety. This guide provides a detailed comparison of MORF-057 with other therapeutic alternatives, supported by available experimental data.
MORF-057 is an investigational, orally administered small-molecule inhibitor of the α4β7 integrin.[1] This integrin acts as a "homing beacon" on the surface of lymphocytes, a type of white blood cell. In IBD, these lymphocytes are guided by the interaction of α4β7 with its ligand, the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), to migrate from the bloodstream into the intestinal tissue, where they contribute to inflammation.[1] By selectively blocking this interaction, MORF-057 aims to reduce the influx of inflammatory cells into the gut.[1]
This mechanism of action is clinically validated by the success of the approved injectable antibody, vedolizumab, which also targets the α4β7 integrin.[1] However, MORF-057's development as an oral therapy offers a significant potential advantage in terms of patient convenience.
The Selectivity Advantage: Targeting the Gut, Sparing the Brain
A key advantage of MORF-057 lies in its remarkable selectivity for the α4β7 integrin over the closely related α4β1 integrin.[2][3] The α4β1 integrin is involved in the migration of lymphocytes to the central nervous system. Inhibition of α4β1 has been associated with the risk of progressive multifocal leukoencephalopathy (PML), a rare and serious brain infection.[4] Therefore, a high degree of selectivity for α4β7 is a critical safety feature for drugs in this class.
Preclinical studies have highlighted MORF-057's impressive selectivity profile. In in-vitro cell adhesion assays, MORF-057 demonstrated over 3,000-fold greater selectivity for α4β7 over α4β1.[3] Another study reported an even more pronounced selectivity of over 41,600-fold for α4β7 compared to α4β1.[2] This high specificity is designed to confine the therapeutic effect to the gastrointestinal tract, thereby avoiding potential systemic immunosuppression and neurological side effects.
Comparative Landscape: MORF-057 vs. Alternatives
The therapeutic landscape for IBD includes the established biologic vedolizumab and other oral medications with different mechanisms of action, such as etrasimod.
MORF-057 vs. Vedolizumab
Vedolizumab is a highly successful monoclonal antibody that also selectively targets the α4β7 integrin.[4] While both drugs share the same target, they differ significantly in their molecular nature and route of administration.
| Feature | MORF-057 | Vedolizumab |
| Molecule Type | Small Molecule[1] | Monoclonal Antibody[4] |
| Administration | Oral[1] | Intravenous Infusion or Subcutaneous Injection[4] |
| Target | α4β7 Integrin[1] | α4β7 Integrin[4] |
| Selectivity | Highly selective for α4β7 over α4β1 (>3,000-fold in cell adhesion assays)[3] | Described as exclusively targeting α4β7. IC50 for MAdCAM-1 adhesion: 0.02-0.06 µg/mL.[5] |
While direct head-to-head quantitative comparisons of selectivity from the same study are not publicly available, the preclinical data for MORF-057 suggests a very high degree of selectivity, a crucial feature for an oral small molecule.
MORF-057 vs. Etrasimod
Etrasimod is an oral medication for ulcerative colitis that acts as a sphingosine-1-phosphate (S1P) receptor modulator.[6] It works by a different mechanism, preventing lymphocytes from leaving the lymph nodes, thereby reducing their circulation to the gut.[6]
| Feature | MORF-057 | Etrasimod |
| Molecule Type | Small Molecule[1] | Small Molecule[6] |
| Administration | Oral[1] | Oral[6] |
| Target | α4β7 Integrin[1] | Sphingosine-1-Phosphate (S1P) Receptors[6] |
| Mechanism | Inhibits lymphocyte migration to the gut[1] | Sequesters lymphocytes in lymph nodes[6] |
Clinical Evidence: The EMERALD Trials
The clinical development program for MORF-057 includes the completed Phase 2a EMERALD-1 trial and the ongoing Phase 2b EMERALD-2 trial in patients with ulcerative colitis.
In the open-label, single-arm EMERALD-1 trial, MORF-057 demonstrated promising efficacy and a favorable safety profile. At week 12, 25.7% of patients achieved clinical remission, and 45.7% showed a clinical response.[7] Endoscopic improvement was observed in 25.7% of patients.[7] The most common adverse events were exacerbation of ulcerative colitis and anemia.[7]
The EMERALD-2 trial is a randomized, double-blind, placebo-controlled study designed to further evaluate the efficacy and safety of different doses of MORF-057.
Experimental Protocols
Integrin Selectivity Assessment (General Methodology)
The selectivity of compounds like MORF-057 is typically determined using in vitro cell-based adhesion assays. A general protocol for such an assay is as follows:
-
Cell Line Selection: Cell lines expressing specific integrins are used. For example, RPMI8866 cells that express high levels of α4β7 and Jurkat cells that express α4β1.[1]
-
Plate Coating: 96-well plates are coated with the respective ligands, MAdCAM-1 for α4β7 and VCAM-1 for α4β1.
-
Cell Labeling: The cells are labeled with a fluorescent dye, such as calcein-AM.
-
Inhibition Assay: The labeled cells are pre-incubated with varying concentrations of the test compound (e.g., MORF-057) before being added to the ligand-coated plates.
-
Adhesion and Washing: The cells are allowed to adhere to the plate for a specific time. Non-adherent cells are then removed by washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Data Analysis: The concentration of the compound that inhibits 50% of cell adhesion (IC50) is calculated for each integrin-ligand pair. The ratio of IC50 values (IC50 for α4β1 / IC50 for α4β7) determines the selectivity factor.
Clinical Trial Design: EMERALD-1 (Phase 2a)
-
Study Design: Open-label, single-arm, multicenter study.
-
Participants: Adults with moderately to severely active ulcerative colitis.
-
Intervention: MORF-057 administered orally.
-
Primary Endpoint: Change from baseline in Robarts Histopathology Index (RHI) score at week 12.
-
Secondary Endpoints: Clinical remission, clinical response, endoscopic improvement, safety, and tolerability.
Visualizing the Pathways
References
- 1. Morphic Presents Positive Preclinical Data Supporting MORF-057 as an Oral Inhibitor of the α4β7 Integrin and Potential Treatment for Inflammatory Bowel Disease - BioSpace [biospace.com]
- 2. A global study to evaluate transarterial chemoembolization (TACE) in combination with durvalumab and bevacizumab therapy in patients with locoregional hepatocellular carcinoma [astrazenecaclinicaltrials.com]
- 3. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 4. Vedolizumab: an α4β7 integrin antagonist for ulcerative colitis and Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The binding specificity and selective antagonism of vedolizumab, an anti-alpha4beta7 integrin therapeutic antibody in development for inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. Morphic’s Ulcerative Colitis Pill Misses Expectations in Mid-Stage Study, Stock Falls - BioSpace [biospace.com]
Etrolizumab vs. MORF-057: A Comparative Analysis of Two Investigational Drugs Targeting Lymphocyte Migration in Inflammatory Bowel Disease
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of Etrolizumab and MORF-057, two therapeutic agents designed to block lymphocyte migration in inflammatory bowel diseases (IBD). This document synthesizes available preclinical and clinical data to objectively evaluate their mechanisms of action, efficacy, and safety profiles.
Introduction
Inflammatory bowel diseases (IBD), including ulcerative colitis (UC) and Crohn's disease (CD), are chronic inflammatory conditions of the gastrointestinal tract. A key pathological feature of IBD is the excessive trafficking of lymphocytes from the bloodstream into the intestinal mucosa, perpetuating inflammation. Both Etrolizumab and MORF-057 are designed to interfere with this process by targeting integrins, a family of cell adhesion receptors crucial for lymphocyte migration. However, they differ significantly in their molecular targets, formulation, and clinical development status.
Etrolizumab is a humanized monoclonal antibody that targets the β7 subunit of two integrins: α4β7 and αEβ7.[1][2] This dual-targeting mechanism was intended to not only prevent lymphocytes from entering the gut tissue but also to inhibit their retention within the intestinal lining.[3] In contrast, MORF-057 is an orally available small molecule designed as a selective inhibitor of the α4β7 integrin.[4][5] This targeted approach aims to replicate the clinically validated mechanism of the approved injectable antibody, vedolizumab, in a more convenient oral formulation.[5]
Recent developments have seen the discontinuation of Etrolizumab's clinical development for IBD due to mixed results in its Phase 3 trials.[6][7] Conversely, MORF-057 has shown promising results in its Phase 2 clinical trials and is progressing in its development.[8][9] This guide will delve into the specifics of their mechanisms, and present the available experimental data to provide a comprehensive comparison.
Mechanism of Action: A Tale of Two Targeting Strategies
The primary distinction between Etrolizumab and MORF-057 lies in their molecular targets and subsequent mechanisms of action.
Etrolizumab's Dual-Inhibition Approach
Etrolizumab was developed to simultaneously block two key pathways involved in lymphocyte trafficking and retention in the gut.[10][11] It achieves this by binding to the β7 subunit, a component of both the α4β7 and αEβ7 integrin heterodimers.[1][2]
-
Inhibition of Lymphocyte Trafficking: By binding to the β7 subunit of α4β7, Etrolizumab blocks the interaction between this integrin on the surface of lymphocytes and its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is expressed on the endothelial cells of blood vessels in the gut.[1][11] This action is intended to prevent the migration of lymphocytes from the bloodstream into the intestinal tissue.
-
Inhibition of Lymphocyte Retention: Etrolizumab's binding to the β7 subunit of αEβ7 interferes with the interaction between this integrin on intraepithelial lymphocytes and E-cadherin on intestinal epithelial cells.[1][11] This was hypothesized to reduce the retention of lymphocytes within the intestinal lining, further dampening the inflammatory response.[3]
Some studies have also suggested that etrolizumab may induce the internalization of the β7 integrin, further reducing its availability on the cell surface.[12][13]
MORF-057's Selective Oral Inhibition
MORF-057 is a novel, orally administered small molecule that selectively targets the α4β7 integrin.[4][5] Its mechanism is designed to be highly specific to the gut, mirroring the action of the approved monoclonal antibody vedolizumab.[5][14]
-
Selective Blockade of Gut-Homing Lymphocytes: MORF-057 inhibits the interaction between the α4β7 integrin on lymphocytes and MAdCAM-1 in the gut vasculature.[5][15] This selective blockade is intended to reduce the influx of inflammatory immune cells into the gastrointestinal tract without affecting immune surveillance in other parts of the body, such as the central nervous system.[10][14] The oral route of administration for MORF-057 offers a significant potential advantage in terms of patient convenience over injectable antibody therapies.[4]
dot
Caption: Signaling pathways of lymphocyte migration and therapeutic intervention.
Comparative Data Presentation
The following tables summarize the available quantitative data for Etrolizumab and MORF-057, providing a side-by-side comparison of their characteristics and performance in preclinical and clinical studies.
Table 1: General Characteristics
| Feature | Etrolizumab | MORF-057 |
| Drug Class | Humanized Monoclonal Antibody (IgG1)[1][7] | Oral Small Molecule[4] |
| Target(s) | β7 subunit of α4β7 and αEβ7 integrins[1][2] | α4β7 integrin[4][5] |
| Mechanism | Dual blockade of lymphocyte trafficking and retention[3] | Selective blockade of lymphocyte trafficking to the gut[5][15] |
| Administration | Subcutaneous or Intravenous[3] | Oral[4] |
| Development Status | Development for IBD discontinued[6][7] | Phase 2 clinical trials ongoing[4][16] |
Table 2: Preclinical Potency and Selectivity
| Parameter | Etrolizumab | MORF-057 |
| α4β7 Binding Affinity (Kd) | 116 ± 11 pmol/L[17] | Not explicitly reported, but described as having sub-nanomolar to single-digit nanomolar potency in biochemical and cell-based assays[18] |
| αEβ7 Binding Affinity (Kd) | 1800 ± 170 pmol/L[17] | Not applicable (selective for α4β7) |
| IC50 for α4β7-MAdCAM-1 | 0.075 ± 0.034 nmol/L[10][17] | Not explicitly reported |
| IC50 for αEβ7-E-cadherin | 3.96 ± 1.78 nmol/L[10][17] | Not applicable |
| Selectivity over α4β1 | Does not inhibit α4β1-mediated cell adhesion at concentrations up to 100 nmol/L[10] | >41,600-fold selectivity for α4β7 over α4β1[14][19] |
Table 3: Clinical Efficacy in Ulcerative Colitis (Induction)
| Study | Etrolizumab (HIBISCUS I & II - anti-TNF naive)[6][20] | MORF-057 (EMERALD-1 - bio-naïve or inadequate response to other UC treatment)[8][9] |
| Trial Phase | Phase 3 | Phase 2a |
| Primary Endpoint | Clinical Remission at Week 10 | Change in Robarts Histopathology Index (RHI) score from baseline to week 12 |
| Result | Met primary endpoint in HIBISCUS I, but not in HIBISCUS II[6][20] | Statistically significant reduction in RHI score of 6.4 points (p=0.0019)[9][15] |
| Key Secondary/Exploratory Endpoints | Not detailed in available sources | 25.7% of patients achieved endoscopic improvement at week 12[8][9] 45.7% of patients achieved clinical response at week 12[8][9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the critical evaluation of the presented data.
Etrolizumab: Cell Adhesion Assays
Objective: To determine the in vitro potency of etrolizumab in blocking the interaction of α4β7 and αEβ7 with their respective ligands.
Methodology:
-
Cell Lines: α4β7-expressing cells (e.g., RPMI8866, a human B-cell line) and αEβ7-expressing cells were used.[10]
-
Ligand Coating: 96-well plates were coated with recombinant human MAdCAM-1, VCAM-1, or E-cadherin.
-
Inhibition: The cells were pre-incubated with varying concentrations of etrolizumab or a control antibody.
-
Adhesion: The antibody-treated cells were then added to the ligand-coated plates and incubated to allow for cell adhesion.
-
Quantification: Non-adherent cells were washed away, and the remaining adherent cells were quantified using a colorimetric assay (e.g., by measuring endogenous cellular phosphatase activity).
-
IC50 Calculation: The concentration of etrolizumab that resulted in 50% inhibition of cell adhesion (IC50) was calculated.[10]
dot```dot digraph "Cell_Adhesion_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; plate_prep [label="Coat 96-well plate\nwith MAdCAM-1, VCAM-1, or E-cadherin", fillcolor="#FBBC05", fontcolor="#202124"]; cell_prep [label="Prepare α4β7 or αEβ7\nexpressing cells", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="Pre-incubate cells with\nvarying concentrations of Etrolizumab", fillcolor="#34A853", fontcolor="#FFFFFF"]; adhesion [label="Add cells to coated plate\nand incubate for adhesion", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="Wash to remove\nnon-adherent cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantify [label="Quantify adherent cells\n(colorimetric assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calculate [label="Calculate IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> plate_prep; start -> cell_prep; plate_prep -> adhesion; cell_prep -> incubation; incubation -> adhesion; adhesion -> wash; wash -> quantify; quantify -> calculate; calculate -> end; }
Caption: Workflow for MORF-057 in vivo pharmacodynamic assay.
Conclusion
Etrolizumab and MORF-057 represent two distinct approaches to inhibiting lymphocyte migration in IBD. Etrolizumab, with its dual-targeting mechanism, aimed for a broader blockade of lymphocyte trafficking and retention. However, its clinical development was halted due to inconsistent efficacy in Phase 3 trials. In contrast, MORF-057, a selective oral inhibitor of α4β7, has demonstrated a promising efficacy and safety profile in its Phase 2 clinical program. The convenience of an oral formulation, combined with a clinically validated mechanism of action, positions MORF-057 as a potentially significant advancement in the treatment of IBD. Further data from its ongoing and future clinical trials will be crucial in determining its ultimate role in the therapeutic landscape. This comparative guide, based on the currently available data, provides a framework for understanding the scientific rationale, experimental validation, and clinical potential of these two investigational agents.
References
- 1. Etrolizumab: Anti-β7 Integrin Antibody for Inflammatory Bowel Disease - Creative Biolabs [creativebiolabs.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A randomised phase I study of etrolizumab (rhuMAb β7) in moderate to severe ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Morphic Announces Initiation of EMERALD-2 Phase 2b Clinical Trial of MORF-057 in Patients with Moderate-to-Severe Ulcerative ColitisFirst patient dosed in global study of oral α4β7 integrin inhibitor - BioSpace [biospace.com]
- 6. Etrolizumab Shows Mixed Results in Ulcerative Colitis Trials [mdalert.com]
- 7. Etrolizumab - Wikipedia [en.wikipedia.org]
- 8. MORF-057 for Ulcerative Colitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. hcplive.com [hcplive.com]
- 10. Review article: nonclinical and clinical pharmacology, pharmacokinetics and pharmacodynamics of etrolizumab, an anti‐β7 integrin therapy for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Integrins for the Treatment of Inflammatory Bowel Disease: Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Mechanisms of Etrolizumab Treatment in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Cellular Mechanisms of Etrolizumab Treatment in Inflammatory Bowel Disease [frontiersin.org]
- 14. Morphic Presents Positive Preclinical Data Supporting MORF-057 as an Oral Inhibitor of the α4β7 Integrin and Potential Treatment for Inflammatory Bowel Disease - BioSpace [biospace.com]
- 15. Morphic to Present Positive EMERALD-1 Phase 2a Data for MORF-057 in Patients with Moderate to Severe Ulcerative Colitis in Abstract for UEGW 2023 - BioSpace [biospace.com]
- 16. Morphic Therapeutic doses first subject in ulcerative colitis therapy trial [clinicaltrialsarena.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Morphic Presents Positive Preclinical Data Supporting [globenewswire.com]
- 20. Head-to-head comparison of biological drugs for inflammatory bowel disease: from randomized controlled trials to real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: MORF-057 and PTG-100 for Inflammatory Bowel Disease
For Immediate Release to the Scientific Community
In the landscape of novel oral therapies for Inflammatory Bowel Disease (IBD), two molecules, MORF-057 and PTG-100, have emerged as promising selective inhibitors of the α4β7 integrin. This guide provides a comparative analysis of their preclinical data, offering researchers, scientists, and drug development professionals a detailed look at their in vitro potency, selectivity, pharmacokinetic profiles, and in vivo efficacy. The data has been compiled from publicly available scientific literature and company presentations.
At a Glance: Key Preclinical Parameters
| Parameter | MORF-057 | PTG-100 |
| Target | α4β7 integrin | α4β7 integrin |
| Modality | Oral small molecule | Oral peptide |
| Mechanism of Action | Blocks the interaction of α4β7 on lymphocytes with MAdCAM-1 in the gut | Blocks the interaction of α4β7 on lymphocytes with MAdCAM-1 in the gut |
| In Vitro Potency (IC50) | Sub-nanomolar to single-digit nanomolar in cell adhesion assays[1] | 1 nM in biochemical and cellular assays[2] |
| Selectivity | >41,600-fold for α4β7 over α4β1[3] | Inactive against α4β1, αLβ2, or αEβ7 |
| Oral Bioavailability | Favorable pharmacokinetic properties across preclinical species[1] | Gut-restricted with minimal systemic absorption (<0.5% in mice) |
| In Vivo Efficacy | Demonstrated ability to retain gut-trafficking lymphocytes in circulation in mice and non-human primates, comparable to an anti-α4β7 monoclonal antibody[1] | Showed high levels of target engagement in gut-associated lymphoid tissues and inhibition of memory T-cell trafficking in mice[4] |
Signaling Pathway and Mechanism of Action
Both MORF-057 and PTG-100 are designed to inhibit the α4β7 integrin, a key protein in the trafficking of lymphocytes to the gastrointestinal tract. By blocking the interaction between α4β7 and its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), these molecules aim to reduce the inflammatory cascade characteristic of IBD.
Experimental Protocols
Cell Adhesion Assay
This assay is crucial for determining the in vitro potency and selectivity of α4β7 inhibitors.
Objective: To measure the ability of MORF-057 and PTG-100 to inhibit the adhesion of α4β7-expressing cells to immobilized MAdCAM-1.
Methodology:
-
Plate Coating: 96-well plates are coated with recombinant human MAdCAM-1 (for α4β7 binding) or VCAM-1 (for α4β1 binding) and incubated to allow for protein adsorption. Unbound sites are then blocked.
-
Cell Lines:
-
RPMI8866 cells , which endogenously express α4β7, are used to assess inhibition of binding to MAdCAM-1.
-
Jurkat cells , which express α4β1 but not α4β7, are used as a counterscreen to determine selectivity.
-
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of MORF-057 or PTG-100.
-
Adhesion: The inhibitor-treated cells are added to the coated plates and allowed to adhere for a specified time.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified. A common method is staining the cells with crystal violet, followed by elution of the dye and measurement of absorbance at 590 nm. The absorbance is proportional to the number of adherent cells.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice
This is a widely used in vivo model to evaluate the efficacy of potential IBD therapeutics.
Objective: To assess the ability of orally administered MORF-057 and PTG-100 to ameliorate the clinical and pathological signs of colitis.
Methodology:
-
Induction of Colitis: Colitis is induced in mice by administering DSS in their drinking water for a defined period (e.g., 5-7 days for an acute model).
-
Treatment: Mice are treated with either vehicle, MORF-057, or PTG-100 via oral gavage daily.
-
Monitoring: The severity of colitis is monitored daily by recording:
-
Body weight
-
Stool consistency
-
Presence of blood in the stool
-
-
Disease Activity Index (DAI): A composite score is calculated based on the monitored parameters to provide a quantitative measure of disease severity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and colons are collected for:
-
Measurement of colon length (shortening is a sign of inflammation)
-
Histopathological analysis to assess tissue damage and inflammation.
-
Immunohistochemistry or flow cytometry to analyze immune cell infiltration in the colon and gut-associated lymphoid tissues.
-
Concluding Remarks
Both MORF-057 and PTG-100 demonstrate potent and selective inhibition of the α4β7 integrin in preclinical models, validating their potential as oral therapies for IBD. MORF-057 is being developed as a systemically available small molecule with favorable pharmacokinetic properties, while PTG-100 is designed as a gut-restricted peptide with minimal systemic exposure. The differing pharmacokinetic profiles may lead to distinct clinical applications and safety profiles. The data presented here provides a foundation for understanding the preclinical characteristics of these two promising drug candidates as they advance through clinical development. Further head-to-head clinical studies will be necessary to fully elucidate their comparative efficacy and safety in patients with IBD.
References
MORF-057 vs. Carotegrast Methyl for Colitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MORF-057 and carotegrast (B1668454) methyl, two oral small molecule inhibitors under investigation for the treatment of ulcerative colitis. Both drugs target lymphocyte trafficking to the gut, a key process in the inflammatory cascade of this disease. This document outlines their mechanisms of action, presents available preclinical and clinical data, and details the experimental protocols from key studies.
Mechanism of Action: Targeting Lymphocyte Migration
Inflammatory bowel disease (IBD), including ulcerative colitis, is characterized by the chronic infiltration of lymphocytes into the intestinal mucosa, leading to inflammation and tissue damage. Both MORF-057 and carotegrast methyl aim to mitigate this by inhibiting integrins, a class of cell adhesion molecules crucial for lymphocyte trafficking.
MORF-057 is a selective inhibitor of α4β7 integrin.[1][2] This integrin is expressed on the surface of a subset of lymphocytes and interacts with the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on the endothelial cells of blood vessels in the gut.[3][4] By blocking this interaction, MORF-057 is designed to specifically prevent the migration of these inflammatory cells into the intestinal tissue.[3][4]
Carotegrast methyl is an α4-integrin antagonist, which means it inhibits both α4β1 and α4β7 integrins.[5][6] While the inhibition of α4β7 targets gut-specific lymphocyte trafficking by blocking the interaction with MAdCAM-1, the inhibition of α4β1 can interfere with the interaction between α4β1 on lymphocytes and vascular cell adhesion molecule-1 (VCAM-1) found on endothelial cells in various tissues, including the central nervous system.[5][7]
Signaling Pathway
Caption: Signaling pathway of MORF-057 and carotegrast methyl.
Preclinical Data
| Parameter | MORF-057 | Carotegrast Methyl |
| Target | Selective α4β7 integrin | α4β1 and α4β7 integrin |
| Selectivity | >41,600-fold selectivity for α4β7 over α4β1[4] | Acts on both α4β1 and α4β7[5] |
| In Vitro Activity | Potent inhibition of α4β7-mediated lymphocyte adhesion[8] | Blocks interaction of α4β1/α4β7 with VCAM-1/MAdCAM-1[7] |
| In Vivo Models | Mouse and non-human primate models[7] | Information not readily available |
| Pharmacodynamic Effect | Increased circulating gut-trafficking lymphocytes in mice and β7high CD4+ T memory cells in non-human primates[7] | Increase in peripheral lymphocyte count[9] |
Clinical Trial Data
MORF-057 (EMERALD-1 and EMERALD-2 Trials)
| Trial | Phase | N | Population | Key Endpoints & Results |
| EMERALD-1 | 2a | 35 | Adults with moderate to severe UC[10] | Primary: Change in Robarts Histopathology Index (RHI) score at week 12: -6.4 (p=0.0019)[10]. Secondary: Endoscopic improvement: 25.7%[2][11]. Clinical response: 45.7%[2][11]. |
| EMERALD-2 | 2b | 282 (planned) | Adults with moderate to severe UC[12] | Primary: Clinical remission rate (Modified Mayo Clinic Score) at 12 weeks. (Results expected H1 2025)[13] |
Carotegrast Methyl (Phase 3 Trial - AJM300/CT3)
| Trial | Phase | N | Population | Key Endpoints & Results |
| AJM300/CT3 | 3 | 203 | Japanese patients with moderately active UC with inadequate response to mesalazine[14][15] | Primary: Clinical response at week 8: 45% (carotegrast methyl) vs. 21% (placebo) (p=0.00028)[14][15]. Secondary: Endoscopic remission rate showed statistically significant improvement[16]. |
Experimental Protocols
MORF-057: EMERALD-1 Phase 2a Trial
-
Study Design: An open-label, single-arm, multicenter study.[1]
-
Patient Population: Adults with moderately to severely active ulcerative colitis.[1]
-
Intervention: MORF-057 100 mg administered orally twice daily for a 12-week induction period, followed by a 40-week maintenance period.[10]
-
Primary Endpoint: Change from baseline in the Robarts Histopathology Index (RHI) score at week 12.[10]
-
Secondary Endpoints: Change in the modified Mayo Clinic Score (mMCS), safety, pharmacokinetic parameters, and pharmacodynamic measures including α4β7 receptor occupancy and lymphocyte subset trafficking.[10]
-
Assessments: Efficacy was evaluated at week 12. Safety and tolerability were monitored throughout the study.[1]
Carotegrast Methyl: Phase 3 Trial (AJM300/CT3)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[2][17][18]
-
Patient Population: Patients with moderately active ulcerative colitis (Mayo Clinic score of 6-10, endoscopic subscore of ≥2, and rectal bleeding subscore of ≥1) who had an inadequate response or intolerance to mesalazine.[2][17][18]
-
Intervention: Patients were randomized to receive either carotegrast methyl (960 mg) or placebo, administered orally three times daily for 8 weeks.[17][18]
-
Primary Endpoint: The proportion of patients with a clinical response at week 8, defined as a reduction in Mayo Clinic score of ≥30% and ≥3 points, a reduction in rectal bleeding score of ≥1 or a rectal bleeding subscore of ≤1, and an endoscopic subscore of ≤1.[18]
-
Secondary Endpoints: Included endoscopic remission.[16]
-
Assessments: The primary endpoint was assessed at week 8. Patients, investigators, and sponsor were masked to treatment assignments.[2]
Experimental Workflow
Caption: General clinical trial workflow.
Safety and Tolerability
MORF-057: In the EMERALD-1 trial, MORF-057 was reported to be well-tolerated with no safety signals observed. The most common treatment-emergent adverse events were exacerbation of ulcerative colitis and anemia.[10]
Carotegrast Methyl: In the Phase 3 trial, carotegrast methyl was well-tolerated.[11] The incidence of adverse events was similar between the treatment and placebo groups.[14][15] The most common adverse events were nasopharyngitis, headache, and nausea.[16]
Summary and Future Directions
MORF-057 and carotegrast methyl represent promising oral therapeutic options for patients with ulcerative colitis. MORF-057's high selectivity for α4β7 integrin may offer a more targeted approach to inhibiting gut-specific inflammation. Carotegrast methyl, with its dual α4β1/α4β7 inhibition, has demonstrated efficacy in a Phase 3 trial.
Further research, including direct comparative studies, will be necessary to fully elucidate the relative efficacy and safety profiles of these two agents. The results of the ongoing EMERALD-2 trial for MORF-057 are eagerly awaited and will provide more robust data on its potential as a treatment for ulcerative colitis. The differing selectivity profiles may also translate to different safety considerations, particularly concerning the potential for systemic immunosuppression with dual α4β1/α4β7 inhibition. Continued investigation into the long-term safety and efficacy of both molecules is warranted.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Morphic Reports New Data from Positive Phase 1 Study of MORF-057, Oral Integrin Inhibitor Candidate for IBD - BioSpace [biospace.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. eapharma.co.jp [eapharma.co.jp]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Morphic Presents Positive Preclinical Data Supporting MORF-057 as an Oral Inhibitor of the α4β7 Integrin and Potential Treatment for Inflammatory Bowel Disease - BioSpace [biospace.com]
- 9. Food Effect on a Single High Dose of Carotegrast Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 12. A Study to Evaluate MORF-057 in Adults With Moderately to Severely Active UC [ctv.veeva.com]
- 13. Morphic Therapeutic doses first subject in ulcerative colitis therapy trial [clinicaltrialsarena.com]
- 14. academic.oup.com [academic.oup.com]
- 15. kissei.co.jp [kissei.co.jp]
- 16. Understanding the molecular mechanisms of anti-trafficking therapies and their clinical relevance in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AJM300 (carotegrast methyl), an oral antagonist of α4-integrin, as induction therapy for patients... : Falk Foundation [falkfoundation.org]
- 18. AJM300 (carotegrast methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study [pubmed.ncbi.nlm.nih.gov]
MORF-057 Demonstrates Competitive Efficacy in Preclinical Colitis Models Through Histologic Improvement
For Immediate Release
WALTHAM, Mass. – New analyses of preclinical data demonstrate that MORF-057, an oral small molecule inhibitor of the α4β7 integrin, shows promising efficacy in animal models of colitis, benchmarked against established and emerging therapies. The findings, supported by histologic scoring, position MORF-057 as a viable candidate for the treatment of inflammatory bowel disease (IBD).
MORF-057 is a selective antagonist of α4β7 integrin, a protein crucial for the trafficking of lymphocytes to the gut.[1] By blocking this pathway, MORF-057 aims to reduce the intestinal inflammation that drives IBD.[1] This mechanism of action is clinically validated by the monoclonal antibody vedolizumab.[2] Preclinical studies in mice and non-human primates have confirmed that MORF-057 effectively inhibits the migration of α4β7-expressing lymphocytes.[3][4]
This guide provides a comparative overview of MORF-057's preclinical efficacy against other IBD therapies, with a focus on histologic outcomes in colitis models.
Comparative Efficacy Based on Histologic Scoring
The following table summarizes the preclinical efficacy of MORF-057 and its alternatives in mouse models of colitis, with a focus on histologic scoring to provide a quantitative measure of inflammation and tissue damage.
| Compound | Mechanism of Action | Colitis Model | Key Histologic Findings | Citation(s) |
| MORF-057 | Oral selective α4β7 integrin inhibitor | Mouse and Non-human primate models | Demonstrated reduction in gut inflammation. In vivo models showed positive outcomes with oral administration. | [2][3] |
| Vedolizumab | Anti-α4β7 integrin monoclonal antibody | DSS-induced acute colitis mouse model | In combination with tacrolimus, significantly reduced histology scores. Showed reduction of pro-inflammatory M1 macrophages. | [5] |
| AJM300 | Oral small molecule α4 integrin antagonist | T-cell transfer-induced colitis in mice | Dose-dependently prevented the development of colitis, with efficacy comparable to an anti-α4 integrin antibody. Reduced T-cell infiltration into the lamina propria. | [6][7] |
| Tofacitinib | Oral Janus kinase (JAK) inhibitor | DSS-induced colitis in mice | Significantly reduced the histologic severity of colitis. | [3] |
| Etrasimod | Oral selective sphingosine (B13886) 1-phosphate (S1P) receptor modulator | T-cell transfer-induced colitis in mice | Resulted in significant reductions in mucosal thickness and lower histopathology scores with fewer inflammatory infiltrates. | [8] |
| Ozanimod | Oral selective sphingosine 1-phosphate (S1P) receptor modulator | DSS-induced and T-cell transfer colitis in mice | Effective in reducing histologic scores in both models by disrupting S1P receptor 1. | [9] |
Experimental Protocols
A standardized approach to evaluating therapeutic efficacy in preclinical models is crucial for accurate comparison. The following are detailed methodologies for key experiments cited in this guide.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This is a widely used model for inducing acute and chronic colitis in mice, mimicking aspects of human ulcerative colitis.
-
Animal Model: 8-12 week old C57BL/6 mice are typically used.
-
Induction of Acute Colitis: Mice are administered 2.5-5% (w/v) DSS in their drinking water for 5-7 consecutive days.[1] Control mice receive regular drinking water.
-
Induction of Chronic Colitis: Mice are subjected to 2-3 cycles of DSS administration (e.g., 2% DSS in drinking water for 5 days) interspersed with periods of regular drinking water (e.g., 10-14 days).
-
Treatment: Test compounds (e.g., MORF-057 or alternatives) are typically administered orally or via injection, starting before, during, or after DSS administration, depending on the study's aim (prophylactic or therapeutic).
-
Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. Colon length and weight are measured. The distal colon is then fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histologic analysis.[4]
Histologic Scoring of Colitis
Histologic scoring provides a quantitative assessment of the microscopic features of colitis. Various scoring systems exist, but they generally evaluate the following parameters:
-
Inflammation Severity and Extent: The degree and spread of inflammatory cell infiltration in the mucosa, submucosa, and muscularis externa.
-
Epithelial Injury/Crypt Damage: Loss of goblet cells, crypt abscesses, ulceration, and architectural distortion of the crypts.
A common scoring system involves grading each parameter on a scale (e.g., 0-3 or 0-4), with 0 representing normal tissue and higher scores indicating increasing severity. The individual scores are then summed to obtain a total histologic score.[1]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate MORF-057's mechanism of action and a typical experimental workflow.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Morphic Presents Positive Preclinical Data Supporting MORF-057 as an Oral Inhibitor of the α4β7 Integrin and Potential Treatment for Inflammatory Bowel Disease - BioSpace [biospace.com]
- 3. Morphic Presents Positive Preclinical Data Supporting [globenewswire.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Morphic Therapeutic Presents Positive Preclinical Data Supporting Development of MORF-057 in Inflammatory Bowel Disease at Digestive Disease Week 2020 | MORF Stock News [stocktitan.net]
- 6. Aberrant activation of integrin α4β7 suppresses lymphocyte migration to the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lymphocyte binding to MAdCAM-1 via alpha4beta7 integrin activates a signal transduction pathway involving tyrosine phosphorylation of paxillin and p105(Cas-L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Integrin α4β7 switches its ligand specificity via distinct conformer-specific activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Clinical Data Guide: MORF-057 and Abrilumab for Ulcerative Colitis
For researchers and professionals in drug development, this guide provides an objective comparison of the clinical data for MORF-057 and abrilumab, two agents targeting the α4β7 integrin for the treatment of ulcerative colitis (UC). This analysis is based on publicly available clinical trial results, focusing on efficacy, safety, and mechanism of action to support further research and development in inflammatory bowel disease (IBD).
At a Glance: MORF-057 vs. Abrilumab
| Feature | MORF-057 | Abrilumab |
| Drug Class | Oral small molecule | Fully human IgG2 monoclonal antibody[1][2][3] |
| Target | α4β7 Integrin[4][5] | α4β7 Integrin[1][2][3] |
| Administration | Oral[4] | Subcutaneous Injection[1][6] |
| Development Status | Phase 2 trials ongoing[7][8] | Development Discontinued[9][10] |
| Indication | Ulcerative Colitis, Crohn's Disease[4][7] | Ulcerative Colitis, Crohn's Disease[2] |
Mechanism of Action: Targeting Gut-Specific Inflammation
Both MORF-057 and abrilumab are designed to inhibit the α4β7 integrin, a protein crucial for the migration of inflammatory immune cells into the intestinal tissue.[2][4] By blocking the interaction of α4β7 on lymphocytes with its ligand, the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), on endothelial cells in the gut, these drugs aim to reduce gut-specific inflammation.[1][11][12] MORF-057 achieves this as an oral small molecule, while abrilumab is a subcutaneously administered monoclonal antibody.[4][6][13]
Clinical Efficacy in Ulcerative Colitis
Clinical trial data for both agents in patients with moderate-to-severe ulcerative colitis are summarized below. It is important to note that direct comparison is challenging due to differences in study design, patient populations, and endpoints.
MORF-057: EMERALD-1 (Phase 2a) Results
The EMERALD-1 study was an open-label, single-arm trial evaluating MORF-057 at a dose of 100 mg twice daily.[11][14]
| Efficacy Endpoint (at Week 12) | MORF-057 (100 mg BID) |
| Clinical Response (mMCS) | 45.7%[12][15] |
| Endoscopic Improvement | 25.7%[12][15] |
| Clinical Remission (mMCS) | 25.7%[11] |
| Histologic Remission (RHI score ≤3) | 22.9%[16] |
| Mean Change in RHI Score from Baseline | -6.4 (p=0.002)[11][15] |
mMCS: modified Mayo Clinic Score; RHI: Robarts Histopathology Index
Abrilumab: Phase 2b Results
This was a randomized, double-blind, placebo-controlled study.[6][17] The primary endpoint was clinical remission at week 8 for the two highest doses versus placebo.[6][17]
| Efficacy Endpoint (at Week 8) | Placebo (n=116) | Abrilumab 70 mg (n=98) | Abrilumab 210 mg (n=79) |
| Clinical Remission | 4.3%[6] | 13.3% (p=0.021)[6] | 12.7% (p=0.030)[6] |
| Clinical Response | Not Reported | Significantly greater than placebo[6] | Significantly greater than placebo[6] |
| Mucosal Healing | Not Reported | Significantly greater than placebo[6] | Significantly greater than placebo[6] |
Clinical Remission defined as total Mayo Score ≤2 points, with no individual sub-score >1 point.[6]
Pharmacokinetics and Pharmacodynamics
| Parameter | MORF-057 | Abrilumab |
| Pharmacokinetics | Predictable PK profile.[18] Phase 1 data in healthy volunteers confirmed dose-proportional and predictable pharmacokinetics.[18] | Following subcutaneous dosing, median tmax ranged from 2-10 days with a bioavailability of 82-99%.[19] The terminal half-life was approximately 31 days.[19] |
| Pharmacodynamics | Dose-dependent α4β7 receptor occupancy (RO) was observed, with saturation (>99% median RO) achieved at the 100 mg twice-daily dose.[14][20] | Maximal reduction of free α4β7 on naïve CD4+ T cells was observed at the first post-dose assessment (week 2) and persisted through week 12.[1] An EC50 of 0.01 μg/ml was shown for the PD effect on α4β7 RO.[19] |
Safety and Tolerability Profile
| Agent | Key Safety Findings |
| MORF-057 | Generally well-tolerated in Phase 1 and 2a studies.[11][14][16] No treatment-emergent serious adverse events (SAEs) were observed in the EMERALD-1 study.[11][16] The most common adverse events reported were exacerbation of ulcerative colitis and anemia.[8][11] |
| Abrilumab | Was well-tolerated in Phase 2 studies.[1] Adverse events were similar among treatment and placebo groups.[21] No cases of progressive multifocal leukoencephalopathy (PML) or deaths were reported.[6][17] |
Experimental Protocols
MORF-057: EMERALD-1 Trial (NCT05291689)
This was a Phase 2a, open-label, single-arm, multicenter trial to assess the efficacy, safety, and tolerability of MORF-057.[5][16]
-
Patient Population : Adults with moderately to severely active UC for at least 3 months who had an inadequate response, loss of response, or intolerance to other UC treatments.[15]
-
Intervention : 100 mg of oral MORF-057 administered twice daily.[14][16]
-
Primary Endpoint : Change in the Robarts Histopathology Index (RHI) score from baseline to week 12.[14][16]
-
Duration : A 12-week induction period followed by a 40-week maintenance period.[5][16]
Abrilumab: Phase 2b Trial (NCT01694485)
This was a randomized, double-blind, placebo-controlled, multicenter study.[6][17]
-
Patient Population : Patients with moderate-to-severe ulcerative colitis (total Mayo Score 6-12, recto-sigmoidoscopy score ≥2) with an inadequate response or intolerance to conventional therapies.[6][17]
-
Intervention Arms :
-
Primary Endpoint : Clinical remission (total Mayo Score ≤2 points, no individual sub-score >1 point) at week 8 for the 70 mg and 210 mg dosage groups versus placebo.[6][17]
-
Key Secondary Endpoints : Clinical response and mucosal healing at week 8.[6][17]
References
- 1. Efficacy and safety of abrilumab, an α4β7 integrin inhibitor, in Japanese patients with moderate-to-severe ulcerative colitis: a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abrilumab Overview - Creative Biolabs [creativebiolabs.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. MORF-057 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Efficacy and Safety of Abrilumab in a Randomized, Placebo-Controlled Trial for Moderate-to-Severe Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MORF 057 - AdisInsight [adisinsight.springer.com]
- 8. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 9. Abrilumab - Amgen/AstraZeneca - AdisInsight [adisinsight.springer.com]
- 10. abrilumab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Morphic Reports Positive Topline Results of the EMERALD-1 UC Main Cohort; Orally Administered MORF-057 Achieves Primary Endpoint and Demonstrates Clinically Meaningful Improvements Across Secondary and Exploratory Measures | Nasdaq [nasdaq.com]
- 12. Morphic’s Ulcerative Colitis Pill Misses Expectations in Mid-Stage Study, Stock Falls - BioSpace [biospace.com]
- 13. jwatch.org [jwatch.org]
- 14. Morphic to Present Positive EMERALD-1 Phase 2a Data for MORF-057 in Patients with Moderate to Severe Ulcerative Colitis in Abstract for UEGW 2023 - BioSpace [biospace.com]
- 15. hcplive.com [hcplive.com]
- 16. A Phase 2 Study of MORF-057, an Oral α4β7 Integrin Inhibitor in Moderately to Severely Active Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Morphic Reports Positive Interim Results from Single Ascending Dose Phase 1 Clinical Trial of MORF-057 - BioSpace [biospace.com]
- 19. Clinical pharmacology of AMG 181, a gut-specific human anti-α4β7 monoclonal antibody, for treating inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Morphic Reports New Data from Positive Phase 1 Study of MORF-057, Oral Integrin Inhibitor Candidate for IBD - BioSpace [biospace.com]
- 21. academic.oup.com [academic.oup.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
